2,2,2-Trifluoro-N,N-dimethylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511705. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBWKMLIVXELSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325570 | |
| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547-87-1 | |
| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide (CAS No. 1547-87-1). A versatile fluorinated solvent and reagent, its unique properties, imparted by the trifluoromethyl group, make it a subject of interest in various chemical and pharmaceutical applications. This document collates available data on its physicochemical characteristics, offers detailed experimental protocols for their determination, and includes a summary of its synthesis and safety information. All quantitative data are presented in structured tables for ease of reference, and logical workflows are illustrated using diagrams.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] The presence of the highly electronegative trifluoromethyl group significantly influences its physical and chemical properties, enhancing its polarity and thermal stability.[1][2]
Tabulated Physical Properties
The following tables summarize the key physical properties of this compound based on collated data.
| Property | Value | Reference |
| Molecular Formula | C4H6F3NO | [1][3][4] |
| Molecular Weight | 141.09 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | Not available | [4] |
| Property | Value | Temperature (°C) | Pressure | Reference |
| Boiling Point | 135-137 °C | Not Specified | [1] | |
| 132 °C | 760 mmHg | |||
| Density | 1.26 g/cm³ | Not Specified | [1][4] | |
| Refractive Index | 1.36 | 20 | [4] | |
| Flash Point | 37 °C | |||
| Vapor Pressure | 8.64 mmHg | 25 |
Solubility
| Solvent | Anticipated Solubility |
| Water | Soluble[5] |
| Ethanol | Miscible |
| Acetone | Miscible |
| Dichloromethane | Miscible |
| Toluene | Miscible |
| Hexane | Likely miscible to partially miscible |
Note: The miscibility in organic solvents is an educated estimation based on the properties of analogous compounds and should be experimentally verified.
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a dimethylamine source with an activated trifluoroacetyl group, such as trifluoroacetic anhydride.[1]
Reaction: (CF₃CO)₂O + 2(CH₃)₂NH → CF₃CON(CH₃)₂ + (CH₃)₂NH₂⁺CF₃COO⁻
Procedure:
-
In a well-ventilated fume hood, a flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with a solution of dimethylamine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
The flask is cooled in an ice bath.
-
Trifluoroacetic anhydride is added dropwise from the dropping funnel to the cooled dimethylamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
References
- 1. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nano.pitt.edu [nano.pitt.edu]
- 7. acs.org [acs.org]
A Comprehensive Technical Guide to 2,2,2-Trifluoro-N,N-dimethylacetamide
CAS Number: 1547-87-1
This technical guide provides an in-depth overview of 2,2,2-Trifluoro-N,N-dimethylacetamide, a fluorinated organic compound with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and applications.
Core Properties and Specifications
This compound is a colorless to pale yellow liquid known for its high polarity and utility as a solvent.[1] The presence of the trifluoromethyl group significantly influences its chemical and physical properties.[2]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆F₃NO | [1][2][3][4] |
| Molecular Weight | 141.09 g/mol | [2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][6] |
| Boiling Point | 132-137 °C | [2][5][7][8] |
| Density | 1.230 - 1.264 g/cm³ | [2][5][7][8] |
| Refractive Index | 1.36 - 1.363 | [7][8][9] |
| Flash Point | 37 °C | [7] |
| Solubility | Miscible with many organic solvents such as acetone and ethanol; low solubility in water. | [1][6] |
| Identifier | Value | Source(s) |
| CAS Number | 1547-87-1 | [1][3][4] |
| IUPAC Name | This compound | [3] |
| SMILES | CN(C)C(=O)C(F)(F)F | [1][3][10] |
| InChI Key | WXBWKMLIVXELSF-UHFFFAOYSA-N | [3][10] |
| MDL Number | MFCD00043555 | [8][9][11] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the acylation of dimethylamine with a trifluoroacetylating agent.[2] The strong electrophilic character of the trifluoroacetyl group is a key factor in these reactions.[2]
Experimental Protocol 1: Synthesis from Trifluoroacetyl Chloride and Dimethylamine
This method relies on the nucleophilic attack of dimethylamine on the highly reactive trifluoroacetyl chloride.[2]
Materials:
-
Trifluoroacetyl chloride
-
Dimethylamine
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Under an inert and anhydrous atmosphere, dissolve dimethylamine in the chosen anhydrous solvent in a reaction vessel equipped with a stirring mechanism and cooling capabilities.
-
Cool the solution to a suitable temperature (e.g., 0 °C) to control the exothermic reaction.
-
Slowly bubble gaseous trifluoroacetyl chloride through the dimethylamine solution or add it dropwise as a condensed liquid while maintaining the temperature.[2]
-
The reaction proceeds via a nucleophilic substitution mechanism.[2]
-
After the addition is complete, allow the reaction mixture to stir for a specified period to ensure completion.
-
The resulting product, this compound, can be isolated and purified using standard techniques such as distillation.
Experimental Protocol 2: Synthesis from Trifluoroacetic Anhydride and N,N-dimethylacetamide
This alternative route involves the reaction of N,N-dimethylacetamide with trifluoroacetic anhydride.[2]
Materials:
-
N,N-dimethylacetamide
-
Trifluoroacetic anhydride
Procedure:
-
In a suitable reaction vessel, combine N,N-dimethylacetamide and trifluoroacetic anhydride.
-
The reaction is initiated by the nucleophilic attack of the nitrogen atom of N,N-dimethylacetamide on one of the carbonyl carbons of trifluoroacetic anhydride.[2]
-
This leads to the formation of a tetrahedral intermediate which subsequently collapses.[2]
-
The acetyl group of N,N-dimethylacetamide is substituted by a trifluoroacetyl group, yielding this compound and acetic anhydride as a byproduct.[2]
-
The product can be purified from the reaction mixture by fractional distillation.
Chemical Reactivity and Mechanisms
The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the three fluorine atoms. This inductive effect polarizes the carbonyl group, making the carbonyl carbon a potent electrophilic center and susceptible to attack by various nucleophiles.[2] While the carbonyl carbon is electrophilic, the amide nitrogen has a lone pair of electrons, giving the molecule nucleophilic potential as well.[2]
A significant dynamic feature of this compound is the hindered rotation around the C-N amide bond due to its partial double bond character. This phenomenon can be studied using variable-temperature NMR (VT-NMR) spectroscopy, which allows for the determination of the kinetic and thermodynamic parameters of this rotational barrier.[2]
Applications in Research and Development
This compound serves as a versatile compound in various scientific and industrial domains.
-
Synthetic Chemistry: It is a valuable building block for introducing the trifluoromethyl group into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and binding affinity.[2]
-
Solvent: Its high polarity and ability to dissolve a wide range of substrates make it an effective solvent for organic reactions.[1][2]
-
Materials Science: The trifluoroacetamide moiety can be incorporated into polymers to improve thermal stability and chemical resistance.[2] It has also been explored as an electrolyte additive for lithium-ion and sodium-sulfur batteries to enhance performance and stability.[6][12]
Safety and Handling
This compound is a flammable liquid and vapor. It is also classified as an irritant to the skin, eyes, and respiratory system.[3][12]
GHS Hazard Information
-
Pictograms: Flame, Exclamation Mark
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]
-
P233: Keep container tightly closed.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Store in a cool, dry place away from ignition sources.[7]
Spectroscopic Data
Structural elucidation of this compound is primarily achieved through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for confirming the structure and studying the dynamic behavior of the molecule, particularly the hindered rotation around the C-N amide bond.[2]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[3]
Biological Activity
There is limited documented direct pharmacological activity for this compound. Its biological relevance primarily stems from its use as a building block in the synthesis of biologically active molecules and as a solvent in biological assays.[12] However, it is classified as an irritant, and appropriate safety precautions should be taken to avoid exposure.[12] It should be noted that its non-fluorinated analog, N,N-dimethylacetamide (DMAc), is an FDA-approved solvent but has been shown to have cytotoxic effects and can impair spermatogenesis in animal studies.[14][15]
This document provides a comprehensive summary of the technical information available for this compound. For further details, consulting the cited references is recommended.
References
- 1. CAS 1547-87-1: N,N-Dimethyltrifluoroacetamide | CymitQuimica [cymitquimica.com]
- 2. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 3. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1547-87-1 | N,N-Dimethyl trifluoroacetamide - Alachem Co., Ltd. [alachem.co.jp]
- 5. AB146833 | CAS 1547-87-1 – abcr Gute Chemie [abcr.com]
- 6. N,N-Dimethyltrifluoroacetamide | 1547-87-1 [chemicalbook.com]
- 7. 1547-87-1 this compound AKSci V3509 [aksci.com]
- 8. 1547-87-1 Cas No. | N,N-Dimethyltrifluoroacetamide | Apollo [store.apolloscientific.co.uk]
- 9. labproinc.com [labproinc.com]
- 10. This compound (1547-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. 1547-87-1|this compound|BLD Pharm [bldpharm.com]
- 12. Buy this compound | 1547-87-1 [smolecule.com]
- 13. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,2,2-Trifluoro-N,N-dimethylacetamide, a fluorinated amide of significant interest in the pharmaceutical, agrochemical, and materials science sectors. This document details the core methodologies, including reaction mechanisms, experimental protocols, and purification techniques. Quantitative data is summarized for comparative analysis, and key reaction pathways and workflows are visualized to facilitate a deeper understanding of the synthetic processes.
Introduction
This compound, a colorless to pale yellow liquid, is a versatile fluorinated organic compound. The presence of the trifluoromethyl group imparts unique properties, including high thermal stability, chemical resistance, and the ability to influence the pharmacokinetic profiles of bioactive molecules. These characteristics make it a valuable solvent, reagent, and building block in various scientific disciplines. This guide focuses on the most prevalent and practical laboratory-scale syntheses of this important compound.
Core Synthetic Methodologies
The synthesis of this compound is primarily achieved through the trifluoroacetylation of dimethylamine or its synthetic equivalents. The three main approaches involve the use of trifluoroacetyl chloride, trifluoroacetic anhydride, or ethyl trifluoroacetate as the trifluoroacetylating agent.
Synthesis from Trifluoroacetyl Chloride and Dimethylamine
This method is a widely utilized approach that relies on the reaction of a dimethylamine source with the highly reactive trifluoroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Pathway:
Caption: Reaction of Trifluoroacetyl Chloride with Dimethylamine.
Experimental Protocol:
-
Materials:
-
Trifluoroacetyl chloride
-
Dimethylamine (gas or solution in a suitable solvent like THF or ether)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine)
-
-
Procedure:
-
A solution of dimethylamine and a tertiary amine base in an anhydrous aprotic solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Trifluoroacetyl chloride is slowly added to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.
-
The resulting mixture, containing the product and triethylamine hydrochloride precipitate, is filtered.
-
The filtrate is washed sequentially with dilute aqueous acid (e.g., 1N HCl) to remove excess amine, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is 135-137 °C.
-
Synthesis from Trifluoroacetic Anhydride and N,N-Dimethylacetamide
This method involves the acylation of N,N-dimethylacetamide with trifluoroacetic anhydride. The reaction proceeds through the formation of a mixed anhydride intermediate.
Reaction Pathway:
Caption: Synthesis via Trifluoroacetic Anhydride.
Experimental Protocol:
-
Materials:
-
Trifluoroacetic anhydride
-
N,N-Dimethylacetamide
-
Methylene chloride (or another suitable aprotic solvent)
-
-
Procedure:
-
To a stirring solution of N,N-dimethylacetamide in methylene chloride at 0 °C, trifluoroacetic anhydride is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated and washed with 1N hydrochloric acid and saturated sodium bicarbonate solution.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
-
Purification:
-
The resulting residue can be purified by vacuum distillation to yield the final product.
-
Synthesis from Ethyl Trifluoroacetate and Dimethylamine
This approach involves the aminolysis of ethyl trifluoroacetate with dimethylamine. The reaction is typically carried out in a suitable solvent and may be facilitated by a base.
Reaction Pathway:
Caption: Synthesis from Ethyl Trifluoroacetate.
Experimental Protocol:
-
Materials:
-
Ethyl trifluoroacetate
-
Dimethylamine (solution in ethanol or other suitable solvent)
-
Triethylamine (optional, as a base)
-
Ethanol (as a solvent)
-
-
Procedure:
-
A solution of dimethylamine in ethanol is prepared in a reaction vessel.
-
Ethyl trifluoroacetate and triethylamine are slowly added to the solution.
-
The mixture is stirred at room temperature under an inert atmosphere for approximately 2.5 hours.[1]
-
Volatile components are removed under vacuum.
-
The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with 5% HCl.[1]
-
The organic fraction is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.[1]
-
-
Purification:
-
The crude product can be purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆F₃NO | |
| Molecular Weight | 141.09 g/mol | |
| Boiling Point | 135-137 °C | |
| Density | 1.26 g/cm³ | |
| Appearance | Colorless to pale yellow liquid | |
| Purity (Commercial) | >98.0% (GC) | |
| Reported Yield (from Ethyl Trifluoroacetate) | Up to 100% (for a similar trifluoroacetamide) | [1] |
| Reported Yield (General Trifluoroacetylation) | 70-90% |
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General Experimental Workflow.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the N-methyl groups.
-
¹⁹F NMR will exhibit a singlet for the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration will be present.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to assess the purity of the compound, while MS will show the molecular ion peak and characteristic fragmentation patterns.
-
Conclusion
This technical guide has detailed the principal synthetic routes for this compound, providing experimental protocols and comparative data. The choice of a particular synthetic method will depend on factors such as the availability and cost of starting materials, desired scale of production, and the required purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important fluorinated compound.
References
A Comprehensive Technical Guide to 2,2,2-Trifluoro-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2,2,2-Trifluoro-N,N-dimethylacetamide, a fluorinated organic compound of significant interest in chemical synthesis and pharmaceutical development. The document details its chemical properties, synthesis, and key applications, supported by experimental protocols and data.
Core Molecular and Physical Properties
This compound is a colorless to pale yellow liquid.[1] The incorporation of the trifluoromethyl group (-CF3) significantly influences its chemical and physical properties compared to its non-fluorinated analog, N,N-dimethylacetamide (DMAC). The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a versatile reagent in organic synthesis.
A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C4H6F3NO[1][2][3][4][5] |
| Molecular Weight | 141.09 g/mol [1][2][3][4][5] |
| CAS Number | 1547-87-1[1][3][4][6] |
| Boiling Point | 132 - 137 °C[1][4] |
| Density | 1.23 - 1.26 g/cm³[1][4] |
| Refractive Index | 1.36[3][4] |
| Appearance | Colorless to pale yellow liquid[1][3][4] |
| InChIKey | WXBWKMLIVXELSF-UHFFFAOYSA-N[1][2][4][5] |
| SMILES | CN(C)C(=O)C(F)(F)F[2][5] |
Synthesis and Chemical Reactivity
2.1. General Synthesis
The primary synthetic route to this compound involves the reaction of a dimethylamine source with an activated trifluoroacetyl group.[1] A common method is the Schotten-Baumann reaction between trifluoroacetyl chloride and dimethylamine.[7] This established method provides a reliable pathway to the compound.
Caption: General synthetic pathway for this compound.
2.2. Chemical Reactivity
The trifluoroacetyl group confers unique reactivity to the molecule. The three fluorine atoms are strongly electron-withdrawing, which polarizes the carbonyl group and makes the carbonyl carbon highly electrophilic.[1] This property makes the compound an effective trifluoroacetylating agent and susceptible to attack by various nucleophiles, such as organolithium reagents.[1] While the carbonyl carbon is electrophilic, the lone pair of electrons on the amide nitrogen gives the molecule potential nucleophilic character as well.[1]
Applications in Research and Development
This compound serves multiple roles in modern organic and medicinal chemistry.
-
Fluorinated Building Block: It is used to introduce the trifluoromethyl group into molecules, a common strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability.[1]
-
Specialty Solvent: Its unique properties, including high thermal stability, make it a useful solvent in specific applications.[1][8][9] The related compound, N,N-dimethylacetamide (DMAC), is an FDA-approved solvent used to improve the solubility of lipophilic and high molecular weight drugs.[10]
-
Synthetic Reagent: It participates in various transition metal-catalyzed reactions and is a valuable reagent for trifluoroacetylation.[1][8]
Experimental Protocols
4.1. Spectroscopic Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound.[1] A key dynamic feature observable by variable-temperature (VT) NMR is the hindered rotation around the C-N amide bond, which has partial double bond character.[1] As temperature increases, the rate of this rotation accelerates. Detailed analysis of the NMR line shapes at different temperatures allows for the determination of the kinetic and thermodynamic parameters of this rotational barrier.[1]
4.2. Example Protocol: Trifluoroacetylation of an Organolithium Intermediate
The following protocol illustrates the use of this compound as a trifluoroacetylating agent. This reaction is adapted from a procedure described by Tokyo Chemical Industry Co., Ltd.[8]
Objective: To synthesize a trifluoroacetylated compound from an oxazole derivative via lithiation.
Materials:
-
2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi), 1.7 M in pentane
-
This compound
-
Water, 2M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Saturated Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄)
-
Silica (SiO₂) for flash chromatography
Procedure:
-
Dissolve the starting oxazole derivative (1 equivalent) in anhydrous THF (8 mL / 0.268 mmol).
-
Cool the solution to -78 °C under an argon atmosphere.
-
Add t-BuLi (1.3 equivalents) dropwise.
-
Stir the reaction mixture for 1 hour at -40 °C to form the organolithium intermediate.
-
Cool the mixture back down to -78 °C.
-
Add this compound (2 equivalents).
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water (3 mL) followed by 2M HCl (2 mL).
-
Extract the aqueous mixture with EtOAc.
-
Wash the organic layer with saturated aqueous NaCl and dry over Na₂SO₄.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the crude material by flash chromatography on silica gel (EtOAc/hexanes) to yield the final trifluoroacetylated product (58% yield).[8]
Caption: Workflow for a trifluoroacetylation reaction using this compound.
References
- 1. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 2. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. N,N-Dimethyltrifluoroacetamide | 1547-87-1 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound (1547-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
A Comprehensive Technical Guide to 2,2,2-Trifluoro-N,N-dimethylacetamide: Physicochemical Properties and Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide, a versatile solvent and reagent. It includes detailed experimental protocols for the determination of its boiling point and density, crucial parameters for its application in research and development.
Physicochemical Data
The boiling point and density of this compound are critical for its use in various chemical processes, including as a solvent in pharmaceutical and agrochemical synthesis.[1] The trifluoromethyl group significantly influences its polarity and solvation capabilities.[1]
| Property | Value | Source |
| Boiling Point | 132 °C | |
| 135-137 °C | [2] | |
| 136 °C | [1][3][4] | |
| Density | 1.26 g/cm³ | [2] |
| 1.26 g/mL | [2] | |
| 1.26 (Specific Gravity) | [1][3][5] |
Experimental Protocols
Accurate determination of boiling point and density is fundamental for the characterization of pure compounds.[6] The following sections detail the methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a pure substance, the boiling point is a constant at a given pressure.[6]
Method 1: Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Bunsen burner or other heat source
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
Seal one end of a capillary tube by heating it in a flame.
-
Place a small amount of this compound into a small test tube or fusion tube.
-
Invert the sealed capillary tube and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube filled with a heating bath fluid, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.[8]
-
Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid boils and its vapor pressure exceeds the atmospheric pressure.[8]
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8] Record this temperature.
Method 2: Distillation Method
This method is suitable for larger volumes and can also be used for purification.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
Place a volume of this compound and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Begin heating the distillation flask.
-
The liquid will begin to boil and the vapor will travel into the condenser.
-
The temperature will rise and then stabilize. This constant temperature is the boiling point of the liquid.[6]
-
Record the temperature at which the liquid is distilling at a steady rate.
Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume.
Method: Volumetric and Gravimetric Measurement
This is a straightforward and common method for determining the density of a liquid.
Apparatus:
-
Graduated cylinder or pycnometer (density bottle)
-
Analytical balance
-
Sample of this compound
Procedure:
-
Measure the mass of a clean, dry graduated cylinder or pycnometer and record it as m₁.[9]
-
Add a known volume (V) of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.
-
Measure the combined mass of the container and the liquid and record it as m₂.[9][10]
-
Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the combined mass: m = m₂ - m₁.
-
Calculate the density (ρ) using the formula: ρ = m/V.[9]
-
For higher accuracy, repeat the measurement several times and calculate the average density.[9][10] It is also important to record the temperature at which the measurement is taken, as density is temperature-dependent.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.
Caption: Workflow for determining boiling point and density.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 3. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. labproinc.com [labproinc.com]
- 6. vernier.com [vernier.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Solubility Landscape of 2,2,2-Trifluoro-N,N-dimethylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-N,N-dimethylacetamide is a fluorinated amide that is gaining significant interest across the chemical, pharmaceutical, and materials science sectors. Its unique combination of a highly polar amide group and a trifluoromethyl moiety imparts a range of desirable properties, including high thermal stability and the ability to dissolve a wide array of polar and non-polar compounds.[1] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C4H6F3NO |
| Molecular Weight | 141.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 135-137 °C |
| Density | 1.26 g/cm³ |
Solubility in Organic Solvents
The following table summarizes the expected solubility of this compound in various classes of organic solvents based on these inferences. It is important to note that these are qualitative assessments, and experimental verification is recommended for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Limited/Immiscible |
Experimental Protocols for Solubility Determination
For precise and quantitative solubility determination, standardized experimental methods are crucial. The following protocols outline two common approaches for assessing the solubility of a compound like this compound.
Method 1: Visual Miscibility Assessment (Qualitative)
This method provides a rapid, qualitative determination of whether a substance is miscible, partially miscible, or immiscible in a given solvent.
Materials:
-
This compound
-
A range of organic solvents
-
Small, clear glass vials with caps
-
Calibrated pipettes
Procedure:
-
Add a known volume (e.g., 1 mL) of the selected organic solvent to a clean, dry vial.
-
Incrementally add known volumes of this compound to the solvent, capping and vortexing the vial after each addition.
-
Visually inspect the mixture against a well-lit background for any signs of phase separation, cloudiness, or undissolved droplets.
-
Record the observations at each addition. If a single, clear phase persists after the addition of a significant volume of the amide, the two are considered miscible.
Method 2: Gravimetric Method for Saturated Solutions (Quantitative)
This method determines the solubility of a compound in a solvent at a specific temperature by creating a saturated solution and measuring the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand at the same temperature until any undissolved material has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.
-
Transfer the aliquot to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
Calculate the solubility in terms of g/100 mL or other desired units.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound, from initial screening to quantitative analysis.
Caption: A logical workflow for solubility assessment.
Signaling Pathway for Solvent Selection in Drug Formulation
The choice of a solvent is a critical step in drug formulation. The following diagram illustrates a simplified decision-making pathway for selecting a suitable solvent system, considering factors like solubility, toxicity, and stability.
Caption: A decision pathway for solvent selection.
References
The Trifluoroacetamide Group: A Versatile Tool in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a fundamental aspect of modern organic synthesis, enabling the selective transformation of complex molecules. Among the arsenal of available protecting groups for amines, the trifluoroacetamide (TFAc) group has emerged as a valuable tool due to its unique stability profile and versatile cleavage conditions. This technical guide provides a comprehensive overview of the stability of trifluoroacetamides, detailed experimental protocols for their formation and cleavage, and a summary of their orthogonality with other common protecting groups.
Core Principles and Stability Profile
Trifluoroacetylation involves the introduction of a trifluoroacetyl group (CF₃CO-) to an amine, forming a trifluoroacetamide. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the chemical properties of the amide bond, rendering it stable under a range of conditions while allowing for mild and selective removal.[1]
Stability in Acidic and Basic Media
A key feature of the trifluoroacetamide group is its remarkable stability in acidic environments and its lability under basic conditions. This dichotomy forms the basis of its utility as an orthogonal protecting group in complex synthetic strategies.
Acidic Conditions: Trifluoroacetamides are exceptionally stable in strongly acidic media.[1] This stability allows for the selective removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, in the presence of a trifluoroacetamide. While specific kinetic data on the hydrolysis of trifluoroacetamides under various acidic conditions is not extensively detailed in the literature, their qualitative stability in reagents like trifluoroacetic acid (TFA) is well-established and a cornerstone of their application in peptide synthesis.
Basic Conditions: In contrast to their stability in acid, trifluoroacetamides are readily cleaved under mild basic conditions.[1] This allows for their removal without affecting acid-labile or other base-stable protecting groups. The rate of cleavage is dependent on the strength of the base, the solvent system, and the temperature.
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield |
| K₂CO₃ or Na₂CO₃ (1.5-3 equiv) | Methanol/Water | Room Temperature | Varies (monitored by TLC/LC-MS) | Quantitative[1] |
| 0.1-0.2 M NaOH or LiOH | Water or Ethanol/Water | Not specified | Not specified | Effective[2] |
| 1 M Pyridine | Water or Ethanol/Water | Not specified | Not specified | Effective[2] |
| Ammonia | Methanol | Not specified | Not specified | Effective[2] |
| Alkaline ion exchange resin | Water or Ethanol/Water | Not specified | Not specified | Effective[2] |
| KOH/Et₃Bn⁺Br⁻ | Water/CH₂Cl₂ or Ether | Not specified | Not specified | Effective[2] |
Table 1: Summary of Basic Cleavage Conditions for Trifluoroacetamides.
Reductive Cleavage
An alternative and efficient method for the deprotection of trifluoroacetamides is reductive cleavage using sodium borohydride (NaBH₄) in a mixed solvent system of ethanol and tetrahydrofuran (THF).[2] This method is particularly useful when basic conditions are not tolerated by other functional groups in the molecule.
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield |
| NaBH₄ | Ethanol/THF | Not specified | Not specified | Effective[2] |
Table 2: Summary of Reductive Cleavage Conditions for Trifluoroacetamides.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of protecting group strategies. The following sections provide step-by-step protocols for the formation and cleavage of trifluoroacetamides.
Protection of Primary Amines with Trifluoroacetic Anhydride
This protocol describes a general and efficient method for the trifluoroacetylation of a primary amine.
Materials:
-
Amine substrate
-
Trifluoroacetic anhydride (TFAA), 1.1-1.5 equivalents
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
Dissolve the amine substrate in a suitable volume of anhydrous DCM or THF under an inert atmosphere.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the solution and concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product.
-
If necessary, purify the product by recrystallization or column chromatography.
Deprotection of Trifluoroacetamides using Potassium Carbonate
This protocol outlines a mild and effective method for the cleavage of a trifluoroacetamide group under basic conditions.
Materials:
-
N-trifluoroacetylated compound
-
Potassium carbonate (K₂CO₃), 1.5-3 equivalents
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[1]
-
Add potassium carbonate (1.5 to 3 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1]
-
Once the reaction is complete, neutralize the mixture to a pH of ~7 with 1 M HCl.[1]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.[1]
Reductive Deprotection of Trifluoroacetamides using Sodium Borohydride
This protocol provides a method for the reductive cleavage of trifluoroacetamides, suitable for substrates sensitive to basic conditions.
Materials:
-
N-trifluoroacetylated compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl) solution (saturated)
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a 1:1 mixture of ethanol and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution. The exact stoichiometry may need to be optimized for the specific substrate.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product as necessary by column chromatography or other suitable methods.
Orthogonality in Protecting Group Strategies
The concept of orthogonality is central to the efficient synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. The trifluoroacetamide group exhibits excellent orthogonality with several widely used amine and other functional group protecting groups.
Orthogonality with Acid-Labile Protecting Groups
Trifluoroacetamides are stable to the acidic conditions required to cleave common acid-labile protecting groups. This allows for a hierarchical deprotection strategy in multi-step syntheses.
Caption: Orthogonality of TFAc with acid-labile protecting groups.
Orthogonality with Other Protecting Groups
The trifluoroacetamide group is also orthogonal to other protecting groups that are removed under specific conditions, further expanding its utility in complex synthetic routes.
References
The Strategic Imperative of Fluorine in Modern Pharmaceutical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development. Once considered a chemical curiosity, fluorine is now a celebrated tool, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom, including a significant portion of blockbuster drugs.[1][2] This guide provides a comprehensive technical overview of the multifaceted roles of fluorinated compounds in pharmaceutical research, detailing their impact on drug properties, methodologies for their study, and their interaction with biological systems.
The Physicochemical Impact of Fluorination: A Quantitative Perspective
The strategic substitution of hydrogen or hydroxyl groups with fluorine can profoundly alter the physicochemical properties of a drug candidate. These modifications are not merely incremental but can be leveraged to overcome significant pharmacokinetic and pharmacodynamic hurdles. The primary effects of fluorination are observed in lipophilicity, metabolic stability, and acidity (pKa).
Lipophilicity (LogP)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by fluorination. While aromatic fluorination generally increases lipophilicity, the effect in aliphatic systems can be more nuanced, sometimes leading to a decrease.[3] The context of the surrounding molecular architecture is paramount in predicting the outcome of fluorination on LogP.
Table 1: Quantitative Impact of Fluorination on Lipophilicity (LogP)
| Parent Compound | Fluorinated Analog | Position of Fluorine | ΔLogP (Fluorinated - Parent) | Reference |
| Isoquinoline | 7-Fluoro-isoquinoline | 7-position | +0.2 | [4] |
| Morphine | Fluoromorphine β-C1 | β-C1 | Increased Lipophilicity | [5] |
| Morphine | Fluoromorphine β-C2 | β-C2 | Lower Lipophilicity than β-C1 analog | [5] |
| 3-substituted indole | 2-CF3-indole | 2-position | Increased Lipophilicity | [6] |
Metabolic Stability
One of the most powerful applications of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isozymes.[4] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively block sites of oxidation, thereby increasing the drug's half-life and bioavailability.
Table 2: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Compounds
| Compound | Fluorination Status | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Quinolone Analog | Non-fluorinated | Human Liver Microsomes | - | High | [7] |
| Norfloxacin | Fluorinated | Human Liver Microsomes | - | Moderate | [7] |
| Ciprofloxacin | Fluorinated | Human Liver Microsomes | - | Moderate | [7] |
| Ofloxacin | Fluorinated | Human Liver Microsomes | - | Low | [7] |
| Curcumin | Non-fluorinated | Rat Liver Microsomes | < 5 | High | [8] |
| CDPP (Curcumin Derivative) | Fluorinated | Rat Liver Microsomes | > 60 | 40.53 | [8] |
Acidity (pKa)
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of ionization state at physiological pH can have profound effects on a drug's solubility, permeability, and target engagement. For instance, reducing the basicity of an amine can enhance its oral absorption by decreasing ionization in the gut.
Table 3: Influence of Fluorination on pKa Values
| Compound Class | Fluorination Effect | ΔpKa | Reference |
| Bicyclic Piperidine Analogs | gem-difluorination | Significant decrease | [9] |
| Benzenesulfonamides | meta-fluorine substitution | Varies with substitution pattern | [10] |
| Isoquinoline-based PARP inhibitors | 7-fluoro substitution | -0.3 | [4] |
Experimental Protocols
The successful development of fluorinated pharmaceuticals relies on robust and reproducible experimental methodologies for their synthesis, characterization, and evaluation. This section provides detailed protocols for key in vitro assays.
In Vitro Microsomal Stability Assay
This assay is fundamental for assessing the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound working solution to initiate the reaction (final concentration typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[7][11][12][13][14][15]
-
LC-MS/MS Analysis of Fluorinated Compounds in Plasma
This protocol outlines a general procedure for the quantitative analysis of a fluorinated drug and its metabolites in a biological matrix like plasma.
Objective: To quantify the concentration of a fluorinated drug and its metabolites in plasma samples.
Materials:
-
Plasma samples containing the analyte(s)
-
Internal standard (IS) - often a stable isotope-labeled version of the analyte
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid (FA)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 ACN:water with 0.1% FA).[16][17][18][19]
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte(s) and IS from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for each analyte and the IS.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples.
-
Visualizing the Role of Fluorine: Signaling Pathways and Workflows
Diagrammatic representations are invaluable for understanding the complex interplay of fluorinated compounds with biological systems and their progression through the drug discovery pipeline.
Signaling Pathway of a Fluorinated Kinase Inhibitor
Many successful fluorinated drugs are kinase inhibitors. The fluorine atoms in these molecules can enhance binding affinity and selectivity for the target kinase. The following diagram illustrates a simplified signaling pathway for a generic fluorinated inhibitor of a receptor tyrosine kinase (RTK).
Caption: Simplified signaling pathway of a fluorinated receptor tyrosine kinase inhibitor.
Experimental Workflow for Fluorinated Drug Discovery
The development of a novel fluorinated drug follows a structured workflow from initial design to preclinical evaluation.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. nuvisan.com [nuvisan.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. LC-MS/MS assay of fluoropezil and its two major metabolites in human plasma: an application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) as a Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA), a fluorinated analog of N,N-dimethylacetamide (DMAc), is a high-performance polar aprotic solvent with growing interest in various fields of chemical synthesis and materials science. Its unique physicochemical properties, imparted by the strong electron-withdrawing trifluoromethyl group, offer potential advantages over conventional polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and DMAc.[1][2]
These application notes provide a comprehensive overview of the properties, potential applications, and handling protocols for TFDMA. While specific, detailed experimental protocols using TFDMA as a primary solvent are not widely available in peer-reviewed literature, this document extrapolates its potential uses based on its known characteristics and provides a framework for its application in research and development.
Physicochemical Properties
The introduction of fluorine atoms significantly alters the electronic and physical properties of the acetamide backbone, leading to enhanced thermal stability and unique solvency characteristics.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of TFDMA is presented below, alongside a comparison with other common polar aprotic solvents.
| Property | This compound (TFDMA) | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 1547-87-1[1] | 127-19-5 | 68-12-2 | 67-68-5 |
| Molecular Formula | C₄H₆F₃NO[1] | C₄H₉NO | C₃H₇NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 141.09[1] | 87.12 | 73.09 | 78.13 |
| Boiling Point (°C) | 135-137[1] | 165 | 153 | 189 |
| Density (g/cm³) | 1.26[1] | 0.94 | 0.944 | 1.10 |
| Refractive Index | ~1.36[3] | 1.437 | 1.431 | 1.479 |
| Dipole Moment (Debye) | ~3.8[1] | 3.79 | 3.82 | 3.96 |
| Dielectric Constant | Not available | 37.8 | 36.7 | 47.2 |
Key Advantages and Potential Applications
The unique properties of TFDMA suggest its utility in a range of applications, particularly where conventional solvents may be suboptimal.
Enhanced Solubility of Fluorinated Compounds
The principle of "like dissolves like" suggests that the fluorinated nature of TFDMA makes it an excellent solvent for other fluorinated molecules. This is particularly relevant in the pharmaceutical and agrochemical industries, where the incorporation of fluorine is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of active compounds.[1]
Increased Thermal and Chemical Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This contributes to the high thermal and chemical stability of TFDMA, making it suitable for reactions requiring elevated temperatures where less stable solvents like DMF might decompose.
Application in Electrochemistry
TFDMA has been identified as a potential component in electrolytes for lithium-ion batteries. Its polarity and ability to dissolve salts, coupled with its stability, can contribute to improved ionic conductivity and overall battery performance.[2]
Reagent in Trifluoroacetylation Reactions
While the focus of these notes is on its use as a solvent, it is important to note that TFDMA can also act as a trifluoroacetylating agent. This dual reactivity should be considered when planning syntheses.
Experimental Protocols (General Guidelines)
Due to the limited availability of specific protocols in the literature, the following are general guidelines for utilizing TFDMA as a solvent. Researchers should perform small-scale trials to optimize reaction conditions.
General Workflow for a Nucleophilic Substitution Reaction
This hypothetical workflow illustrates the steps for using TFDMA in a typical nucleophilic substitution reaction.
Caption: General workflow for a nucleophilic substitution reaction using TFDMA as a solvent.
Protocol:
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the substrate and nucleophile to a dry reaction vessel equipped with a magnetic stirrer and a condenser.
-
Add anhydrous TFDMA as the solvent. The volume will depend on the desired concentration of the reactants.
-
-
Reaction:
-
Stir the mixture at room temperature or heat to the desired temperature using an oil bath.
-
Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC/MS, or LC/MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous work-up to remove TFDMA and other water-soluble components. TFDMA has low solubility in water.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
-
Signaling Pathways and Logical Relationships
The decision-making process for selecting TFDMA as a solvent can be visualized as follows:
Caption: Decision pathway for selecting TFDMA as a potential solvent.
Safety and Handling
TFDMA is a flammable liquid and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound is a promising polar aprotic solvent with unique properties that may offer advantages in specific synthetic applications, particularly those involving fluorinated compounds or requiring high thermal stability. While detailed application protocols are currently scarce in the public domain, its physicochemical characteristics suggest it is a valuable tool for researchers in organic synthesis and drug development. Further investigation and publication of its use in a wider range of chemical transformations are needed to fully realize its potential.
References
Application Notes & Protocols: 2,2,2-Trifluoro-N,N-dimethylacetamide in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide synthesis in both academic research and industrial drug development. The choice of solvent is critical as it influences resin swelling, reagent solubility, and the kinetics of coupling and deprotection reactions. For decades, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been the standard.[1] However, due to increasing safety and environmental concerns, there is a growing demand for alternative solvents that can match or exceed the performance of traditional ones.[2]
This document explores the potential application of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) as a novel solvent for SPPS. TFDMA's unique properties, stemming from its trifluoromethyl group, suggest it may offer advantages in specific SPPS applications, particularly for the synthesis of "difficult" peptide sequences prone to aggregation.[3]
Physicochemical Properties of TFDMA
TFDMA is a colorless liquid with a molecular weight of 141.09 g/mol .[4][5] Its trifluoromethyl group significantly enhances its polarity and solvation capabilities.[3] A comparison of its physical properties with standard SPPS solvents is presented in Table 1.
| Property | This compound (TFDMA) | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) |
| CAS Number | 1547-87-1[4] | 68-12-2 | 872-50-4 |
| Molecular Formula | C4H6F3NO[4] | C3H7NO | C5H9NO |
| Molecular Weight | 141.09 g/mol [4] | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 135-137 °C[3] | 153 °C | 202 °C |
| Density | 1.26 g/cm³[3] | 0.944 g/cm³ | 1.028 g/cm³ |
| Refractive Index | 1.36[4] | 1.430 | 1.470 |
| Polarity (Relative) | High (inferred) | 0.386[6] | High |
Table 1: Comparison of Physicochemical Properties of TFDMA and Standard SPPS Solvents.
Potential Applications and Advantages in SPPS
While direct experimental data on TFDMA's performance in SPPS is not extensively available in the reviewed literature, its properties suggest several potential benefits:
-
Enhanced Solvation: The high polarity imparted by the trifluoromethyl group may lead to excellent solvation of both the growing peptide chain and polar reagents, which is crucial for efficient synthesis.[1][3]
-
Disruption of Peptide Aggregation: Solvents with strong hydrogen bond-disrupting capabilities can mitigate the formation of secondary structures in the growing peptide chain, a primary cause of "difficult sequences".[7] The unique electronic nature of TFDMA may contribute positively in this regard.
-
High-Temperature Synthesis: TFDMA's relatively high boiling point (135-137 °C) makes it suitable for microwave-assisted SPPS or syntheses requiring elevated temperatures to overcome difficult couplings.[3]
Experimental Protocols (Hypothetical)
The following protocols are adapted from standard Fmoc-SPPS procedures and are provided as a starting point for the use of TFDMA.[10][11][12] Optimization will be necessary.
General Workflow
The general workflow for Fmoc-SPPS remains the same, with TFDMA substituting traditional solvents like DMF or NMP.
Caption: General workflow for Fmoc-SPPS using TFDMA.
Resin Swelling
-
Place the desired resin (e.g., Rink Amide, 100-200 mesh, ~0.5 mmol/g) in a reaction vessel.
-
Add TFDMA (10-15 mL per gram of resin).
-
Agitate gently for at least 1-2 hours at room temperature to ensure maximal swelling.[11]
-
Drain the solvent.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in TFDMA to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in TFDMA and agitate for an additional 10-15 minutes.[2]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with TFDMA (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
Monitoring: Fmoc deprotection can be quantified by measuring the UV absorbance of the collected filtrate (containing the dibenzofulvene-piperidine adduct) at approximately 301 nm.[13]
Amino Acid Coupling
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, HCTU; 3-5 equivalents) in TFDMA.[14]
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended or a second coupling may be performed.[7][14]
-
Drain the coupling solution and wash the resin thoroughly with TFDMA (3-5 times).[2]
| Step | Reagent/Condition | Quantity/Time | Purpose |
| Resin Swelling | TFDMA | 10-15 mL/g resin, 1-2 h | Prepares the resin for synthesis.[11] |
| Fmoc Deprotection | 20% Piperidine in TFDMA | 3 min, then 10-15 min | Removes the Fmoc protecting group.[2] |
| Coupling (Standard) | Fmoc-AA/HATU/DIEA | 3-5 eq / 3-5 eq / 6-10 eq | Forms the peptide bond.[14] |
| Coupling (Difficult) | Extended time or double coupling | 2-4 h or repeat | Overcomes steric hindrance or aggregation.[7][14] |
| Washing | TFDMA | 5-7 times after deprotection, 3-5 times after coupling | Removes excess reagents and byproducts.[2] |
Table 2: Summary of a Hypothetical Fmoc-SPPS Cycle using TFDMA.
Monitoring Coupling Completion (Kaiser Test)
The Kaiser test is used to detect free primary amines. A negative result (yellow beads) after coupling indicates a complete reaction.[15][16]
-
Collect a small sample of resin beads (10-15) in a test tube.
-
Add 2-3 drops each of Reagent A (KCN in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).[15]
-
Heat the tube at 110°C for 5 minutes.[15]
-
Observe the color:
-
Blue beads/solution: Incomplete coupling (free amines present).
-
Yellow/colorless beads and solution: Complete coupling.
-
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Trifluoroacetylation of Amines with 2,2,2-Trifluoro-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetylation is a crucial chemical transformation in pharmaceutical and agrochemical research, primarily for the protection of amine functionalities and for the introduction of the trifluoromethyl group, which can significantly modulate a molecule's biological activity and physicochemical properties. While highly reactive reagents such as trifluoroacetic anhydride are commonly employed for this purpose, their use can sometimes lead to challenges with selectivity and harsh reaction conditions.
This document explores the use of 2,2,2-Trifluoro-N,N-dimethylacetamide as a potential reagent for the trifluoroacetylation of primary and secondary amines. Due to the strong electron-withdrawing nature of the three fluorine atoms, the carbonyl carbon of this compound is rendered highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity forms the basis for its application as a trifluoroacetyl group donor in a process often referred to as amide exchange.
Reaction Mechanism and Principles
The trifluoroacetylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of dimethylamine as a leaving group and the formation of the N-trifluoroacetylated amine.
Due to the relative stability of the amide bond, this reaction may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reaction is reversible, and the removal of the volatile dimethylamine byproduct can be employed to drive the equilibrium towards the formation of the desired product.
Illustrative Experimental Data
The following table presents hypothetical data for the trifluoroacetylation of various amines with this compound. These values are for illustrative purposes to demonstrate how experimental results would be tabulated and should be optimized for specific substrates.
| Entry | Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | 12 | 100 | 75 |
| 2 | Benzylamine | 8 | 100 | 82 |
| 3 | Cyclohexylamine | 16 | 120 | 68 |
| 4 | Diethylamine | 24 | 120 | 55 |
| 5 | Morpholine | 10 | 100 | 78 |
General Experimental Protocol
This protocol outlines a general procedure for the trifluoroacetylation of a primary or secondary amine using this compound. Researchers should perform initial small-scale reactions to determine the optimal conditions for their specific substrate.
Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.2 - 2.0 equiv)
-
High-boiling point, inert solvent (e.g., Toluene, Xylene, or neat)
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for removal of dimethylamine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 equiv) and this compound (1.5 equiv). If a solvent is used, add it at this stage. The reaction can also be run neat.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).
-
Heating: Heat the reaction mixture to the desired temperature (typically between 100-140 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. This will remove any unreacted starting material and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-trifluoroacetylated amine.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
Conclusion
The use of this compound for the trifluoroacetylation of amines presents a potentially valuable alternative to more reactive reagents, particularly in cases where milder conditions or different selectivity are required. The protocols and information provided herein serve as a foundational guide for researchers to explore and optimize this transformation for their specific synthetic needs. Further investigation into the scope and limitations of this methodology is encouraged to fully establish its utility in modern organic synthesis and drug development.
References
2,2,2-Trifluoro-N,N-dimethylacetamide as a reagent in trifluoromethylation reactions
Application Notes and Protocols for 2,2,2-Trifluoro-N,N-dimethylacetamide
Introduction
This compound (TFN-DMA) is a fluorinated amide notable for its unique chemical properties. While its structure contains a trifluoromethyl (-CF3) group, extensive review of scientific literature indicates that it does not serve as a direct reagent for trifluoromethylation reactions (i.e., as a source of a CF3 radical, anion, or cation). Instead, its primary applications in a reactive context are as a trifluoroacetylating agent and as a stable, polar aprotic solvent . This document provides detailed notes and protocols for its established applications in organic synthesis.
Application Note 1: Reagent for Trifluoroacetylation
This compound is an effective reagent for the introduction of the trifluoroacetyl group (-C(O)CF3) onto nucleophilic substrates. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity is particularly useful for synthesizing α-trifluoromethyl ketones from organometallic precursors.
A common application involves the reaction of TFN-DMA with a lithiated species, such as an organolithium compound generated in situ. The organolithium reagent attacks the carbonyl carbon of TFN-DMA, and subsequent workup yields the corresponding trifluoroacetylated product.
Key Advantages:
-
High Electrophilicity: The trifluoroacetyl group makes the carbonyl carbon a strong electrophile.
-
Stability: The compound is a stable liquid, making it easier to handle than gaseous or highly reactive trifluoroacetylating agents.[1]
-
Versatility: It can be used with a range of strong nucleophiles to form C-C bonds.
Experimental Protocols
Protocol 1: Trifluoroacetylation of a Lithiated Oxazole
This protocol details the trifluoroacetylation of 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole using this compound. The reaction proceeds via lithiation of the oxazole followed by nucleophilic acyl substitution.[2]
Materials and Reagents:
-
2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi, 1.7 M in pentane)
-
This compound (TFN-DMA)
-
Water (H₂O)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for flash chromatography
Procedure:
-
Dissolve 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole (1 equivalent, e.g., 0.268 mmol) in anhydrous THF (8 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add tert-BuLi (1.3 equivalents, 1.7 M in pentane) dropwise to the solution.
-
Stir the reaction mixture at -40 °C for 1 hour.
-
Cool the mixture back down to -78 °C.
-
Add this compound (2 equivalents) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water (3 mL), followed by 2M aqueous HCl (2 mL).
-
Extract the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer with saturated aqueous NaCl and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel (EtOAc/hexanes) to yield the final trifluoroacetylated compound.
Data Presentation
The following table summarizes the key reaction parameters for the trifluoroacetylation protocol.
| Parameter | Value | Reference |
| Substrate | 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole | [2] |
| Reagent | This compound | [2] |
| Base | tert-Butyllithium (t-BuLi) | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Temperature | -78 °C to Room Temperature | [2] |
| Reaction Time | > 1 hour | [2] |
| Yield | 58% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the trifluoroacetylation of a substituted oxazole.
Application Note 2: Specialized Solvent
This compound is a polar aprotic solvent with properties that make it a suitable medium for various chemical transformations, particularly in the synthesis of fluorinated polymers and in reactions where high thermal stability and chemical resistance are required.[1] Its high boiling point and ability to dissolve a wide range of organic and inorganic compounds are advantageous in certain synthetic contexts.
Physicochemical Properties
The properties of TFN-DMA are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆F₃NO | [1][3][4][5] |
| Molecular Weight | 141.09 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 135-137 °C | [1] |
| Density | 1.26 g/cm³ | [1][4] |
| Refractive Index | ~1.36 | [4] |
| Purity | >98.0% (GC) | [4] |
| CAS Number | 1547-87-1 | [3][4] |
Structural and Property Diagram
Caption: Structure and key properties of this compound.
References
Application Notes and Protocols for NMR Spectroscopy of 2,2,2-Trifluoro-N,N-dimethylacetamide in Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,2,2-Trifluoro-N,N-dimethylacetamide. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive NMR analysis provides unambiguous structural confirmation and insights into the molecule's dynamic properties. This application note includes tabulated NMR data, detailed experimental protocols for acquiring ¹H, ¹³C, and ¹⁹F spectra, and graphical representations of the experimental workflow and structural correlations.
Introduction
This compound is a fluorinated organic compound of interest in various fields, including as a solvent and a building block in organic synthesis.[1] Its structural confirmation is paramount for its application. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound.[1] The presence of the trifluoromethyl group introduces ¹⁹F NMR as a highly sensitive and informative analytical tool, complementing the standard ¹H and ¹³C NMR experiments. A key structural feature of amides is the hindered rotation around the C-N bond due to its partial double bond character, which can be observed by NMR.[1]
Structural Features and NMR-Active Nuclei
The structure of this compound contains several key features that are observable by NMR:
-
Two N-methyl groups: Due to the hindered rotation around the C-N amide bond, these two groups are diastereotopic and can exhibit distinct signals in the NMR spectrum at room temperature.
-
A trifluoromethyl (CF₃) group: The three fluorine atoms are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. This group's strong electron-withdrawing nature influences the chemical shifts of nearby nuclei.
-
A carbonyl group (C=O): This will be observable in the ¹³C NMR spectrum at a characteristic downfield chemical shift.
Quantitative NMR Data
The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. The data is compiled from available literature and estimations based on typical chemical shift ranges.
| Nucleus | Atom | Chemical Shift (δ, ppm)* | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | N-CH₃ (cis to C=O) | ~3.0 | Quartet (q) | ⁵JHF ≈ 0.80 Hz | At room temperature, the two methyl groups are inequivalent. |
| N-CH₃ (trans to C=O) | ~3.1 | Quartet (q) | ⁵JHF ≈ 1.60 Hz | This through-space coupling is larger for the methyl group closer to the CF₃ group. | |
| ¹³C | N-CH₃ | ~35-40 | Quartet (q) | ⁴JCF ≈ 1-2 Hz | |
| C=O | ~158-162 | Quartet (q) | ²JCF ≈ 30-35 Hz | ||
| CF₃ | ~115-120 | Quartet (q) | ¹JCF ≈ 280-290 Hz | ||
| ¹⁹F | CF₃ | ~ -72 to -76 | Singlet (s) | - | Referenced to CFCl₃. The signal will be split into a septet in the proton-coupled spectrum due to coupling with the six methyl protons. |
*Note: Chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and concentration.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if required for precise chemical shift referencing. For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the spectrometer can be referenced internally.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: ~3-4 seconds
-
Processing: Fourier transform, phase correction, and baseline correction.
¹³C{¹H} NMR Spectroscopy (Proton-Decoupled)
-
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C)
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: ~1-2 seconds
-
Processing: Fourier transform, phase correction, and baseline correction.
¹⁹F NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~376 MHz for ¹⁹F)
-
Pulse Program: Standard single-pulse experiment
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -50 to -100 ppm (or a wider range if the exact shift is unknown)
-
Number of Scans: 16-64
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: ~2-3 seconds
-
Processing: Fourier transform, phase correction, and baseline correction.
Visualizations
Data Interpretation and Structural Elucidation
-
¹H NMR Spectrum: The presence of two distinct quartets in the region of 3.0-3.2 ppm is indicative of the two inequivalent N-methyl groups due to restricted rotation about the C-N amide bond. The splitting into quartets arises from coupling to the three fluorine atoms of the CF₃ group (⁵JHF). The difference in the coupling constants for the two methyl groups can be attributed to one being cis and the other trans to the carbonyl group, with the latter likely having a larger through-space interaction with the CF₃ group.
-
¹³C NMR Spectrum: Three main signals are expected. The N-methyl carbons will appear in the aliphatic region, the carbonyl carbon will be significantly downfield, and the trifluoromethyl carbon will be identifiable by its characteristic quartet splitting due to the one-bond coupling with the three fluorine atoms (¹JCF). Further smaller couplings to the fluorine atoms may be observed for the other carbons.
-
¹⁹F NMR Spectrum: A single, intense signal is expected for the three equivalent fluorine atoms of the CF₃ group. In a proton-coupled ¹⁹F spectrum, this signal would be split into a septet due to coupling with the six protons of the two N-methyl groups. The chemical shift of this signal is highly indicative of the trifluoroacetyl moiety.
Conclusion
The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of this compound. The characteristic chemical shifts, multiplicities, and coupling constants, particularly the H-F and C-F couplings, allow for unambiguous assignment of all atoms in the molecule and provide insight into its conformational dynamics. The protocols and data presented here serve as a valuable resource for researchers working with this and similar fluorinated compounds.
References
Applications of Trifluoroacetamide Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetamide derivatives are emerging as a versatile class of compounds in materials science, offering unique properties attributable to the presence of the trifluoroacetyl group (-COCF₃). This functional group imparts desirable characteristics such as enhanced thermal stability, hydrophobicity, and specific electronic properties, making these derivatives valuable building blocks for a range of advanced materials. This document provides detailed application notes and experimental protocols for the use of trifluoroacetamide derivatives in the development of high-performance polymers, surface modifications, liquid crystals, and organic electronics.
High-Performance Fluorinated Polymers
The incorporation of trifluoroacetamide moieties into polymer backbones or as pendant groups can significantly enhance their thermal, mechanical, and dielectric properties. Fluorinated polyimides and polyamides, in particular, exhibit exceptional performance in demanding applications.
Application Notes
Trifluoroacetamide-containing polymers are excellent candidates for applications requiring high thermal stability and low dielectric constants, such as in microelectronics and aerospace industries. The bulky, electron-withdrawing trifluoromethyl group can disrupt polymer chain packing, leading to increased solubility and lower dielectric constants, without compromising thermal stability.[1]
Key Performance Enhancements:
-
Thermal Stability: The strong C-F bonds in the trifluoroacetyl group contribute to high thermal degradation temperatures. Fluorinated polyimides can exhibit decomposition temperatures (Td) well above 500°C.[2]
-
Dielectric Properties: The low polarizability of the C-F bond results in materials with low dielectric constants and low dielectric loss, which is crucial for high-frequency electronic applications.[3]
-
Solubility: The introduction of bulky trifluoromethyl groups can improve the solubility of otherwise intractable aromatic polymers, facilitating their processing.[1]
Quantitative Data
| Polymer System | Monomers | Thermal Decomposition Temp. (T₅%) | Glass Transition Temp. (Tg) (°C) | Dielectric Constant (Dk) @ 1 MHz | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Fluorinated Polyimide (TPPI50) | TFMB, p-PDA | 563 °C | 402 °C | 2.312 | 232.73 | 26.26 | [3] |
| Fluorinated Polyimide | 6FDA, BDAF | >500 °C | - | - | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Polyimide via Two-Step Thermal Imidization [5][6]
This protocol describes the synthesis of a fluorinated polyimide from a trifluoromethyl-containing diamine and a dianhydride.
Materials:
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB) (diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (dianhydride)
-
N,N-Dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the diamine (e.g., TFMB) in anhydrous DMAc with stirring.
-
Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) to the solution at room temperature.
-
Continue stirring under nitrogen for 24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
-
Thermal Imidization:
-
Place the cast film in a vacuum oven and heat according to the following program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization process and form the polyimide film.[5]
-
Protocol 2: Characterization of Thermal and Dielectric Properties
-
Thermal Stability (TGA): Thermogravimetric analysis (TGA) is performed under a nitrogen atmosphere, typically with a heating rate of 10°C/min, to determine the decomposition temperature.[7]
-
Dielectric Constant: The dielectric constant of the polymer films can be measured using a parallel plate capacitor setup with an impedance analyzer at various frequencies.[8][9]
Workflow Diagram
Caption: Workflow for the synthesis and characterization of fluorinated polyimides.
Surface Modification
Trifluoroacetamide derivatives can be used to modify the surfaces of various materials, imparting properties such as hydrophobicity and altered adhesion characteristics.
Application Notes
Surface modification with trifluoroacetamide derivatives is a promising strategy to create water-repellent and low-adhesion surfaces. This is particularly relevant for applications in anti-fouling coatings, biomedical implants, and microfluidics. The trifluoroacetyl group, when present on a surface, significantly lowers the surface energy.
Key Performance Enhancements:
-
Hydrophobicity: Surfaces modified with trifluoroacetamide groups exhibit increased water contact angles, indicating enhanced hydrophobicity.
-
Adhesion: The low surface energy of fluorinated surfaces can reduce the adhesion of other materials, including biological molecules and microorganisms.
Quantitative Data
| Substrate | Modification Method | Water Contact Angle (°) | Reference |
| Polytetrafluoroethylene (PTFE) | PFOA/N₂ plasma treatment | 79 | [10] |
| Polytetrafluoroethylene (PTFE) | Untreated | 142 | [10] |
Experimental Protocols
Protocol 3: Surface Grafting of Trifluoroacetamide Derivatives (Conceptual)
This protocol outlines a general approach for the chemical grafting of a trifluoroacetamide-containing molecule onto a hydroxyl-terminated surface.
Materials:
-
Substrate with hydroxyl groups (e.g., glass, silicon wafer)
-
A silane coupling agent containing a trifluoroacetamide group
-
Anhydrous toluene
-
Triethylamine
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive).
-
Grafting Reaction:
-
In a glovebox under an inert atmosphere, place the cleaned substrate in a solution of the trifluoroacetamide-containing silane in anhydrous toluene.
-
Add a catalytic amount of triethylamine to the solution.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
-
Washing:
-
Remove the substrate from the reaction solution and wash it sequentially with toluene, ethanol, and deionized water to remove any unreacted silane.
-
Dry the substrate under a stream of nitrogen.
-
Protocol 4: Contact Angle Measurement
The hydrophobicity of the modified surface is quantified by measuring the static water contact angle using a goniometer.[11]
Logical Relationship Diagram
Caption: Relationship between the trifluoroacetamide group and resulting surface properties.
Liquid Crystals
The incorporation of trifluoroacetamide or trifluoromethyl groups into mesogenic molecules can influence their liquid crystalline properties, such as phase behavior and transition temperatures.
Application Notes
Trifluoroacetamide derivatives are of interest in the design of new liquid crystal materials. The strong dipole moment and steric bulk of the trifluoromethyl group can be used to tune the mesomorphic properties, potentially leading to the formation of novel liquid crystal phases with specific electro-optical properties.
Key Performance Considerations:
-
Phase Behavior: The position and orientation of the trifluoromethyl group can significantly affect the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.[12]
-
Dielectric Anisotropy: The strong dipole of the C-F bonds can be leveraged to create liquid crystals with either positive or negative dielectric anisotropy, which is crucial for display applications.
Quantitative Data
| Compound | Phase Transition Temperatures (°C) | Enthalpy of Transition (kJ/mol) | Reference |
| 2F5T3 | Iso → N: 122, N → Cr2: 23 | ΔH (Iso→N): 0.9 | [13] |
| 3F5T3 | Iso → N: 83, N → Cr4: -41 | ΔH (Iso→N): 0.8 | [13] |
| 4F5T3 | Iso → N: 69, N → Cr: 33 | ΔH (Iso→N): 0.8 | [13] |
Note: Iso = Isotropic, N = Nematic, Cr = Crystal. Data is for fluorinated terphenyls, demonstrating the effect of fluorine substitution.
Experimental Protocols
Protocol 5: Synthesis of a Schiff Base Liquid Crystal [14]
This protocol describes a general method for the synthesis of Schiff base liquid crystals, which can be adapted to include trifluoroacetamide-containing precursors.
Materials:
-
A substituted aniline (e.g., 4-alkoxyaniline)
-
A substituted benzaldehyde (e.g., 4-(benzyloxy)benzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the aniline and benzaldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base liquid crystal.
Protocol 6: Characterization of Mesomorphic Properties
-
Polarized Optical Microscopy (POM): The liquid crystalline textures and phase transitions are observed using a polarized light microscope equipped with a hot stage.[15]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and the associated enthalpy changes.[16]
Synthesis Pathway Diagram
Caption: General synthesis pathway for Schiff base liquid crystals.
Organic Electronics
Trifluoroacetamide derivatives have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), as components of host materials, or as electron-transporting materials.
Application Notes
The electron-withdrawing nature of the trifluoroacetyl group can be exploited to design materials with specific electronic properties. For instance, incorporating this group into organic molecules can lower their LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for electron injection and transport in OLEDs.
Potential Roles in OLEDs:
-
Host Materials: Trifluoroacetamide-containing compounds could serve as host materials for phosphorescent emitters, helping to confine excitons and facilitate energy transfer.[17]
-
Electron-Transporting Materials (ETMs): The low-lying LUMO levels of these materials make them potential candidates for use in electron-transporting layers.[4]
Quantitative Data
| Device Structure | Emitter | Host | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |
| Blue PhOLED | FIrpic | m-CzDPz | 26.8 | 48.3 | - | [18] |
| Green PhOLED | Ir(ppy)₃ | 3-CzDPz | 29.0 | 91.2 | - | [18] |
| Yellow PhOLED | - | FLU-TPA/PYR | 7.75 | 21.70 | 13.64 | [19] |
Note: This data represents the performance of OLEDs with various host materials, indicating the range of efficiencies achievable. Specific data for trifluoroacetamide-based hosts is an area of ongoing research.
Experimental Protocols
Protocol 7: Fabrication of a Multilayer OLED (General Procedure)
This protocol provides a general overview of the fabrication process for a small-molecule OLED via thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-injection layer (HIL) material
-
Hole-transporting layer (HTL) material
-
Emissive layer (EML) materials (host and dopant)
-
Electron-transporting layer (ETL) material (potentially a trifluoroacetamide derivative)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Metal cathode (e.g., Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrate using a sequence of solvents in an ultrasonic bath.
-
Organic Layer Deposition: In a high-vacuum thermal evaporation system, sequentially deposit the organic layers (HIL, HTL, EML, ETL) onto the ITO substrate. The thickness of each layer is controlled using a quartz crystal microbalance.
-
Cathode Deposition: Deposit the EIL and the metal cathode through a shadow mask to define the device area.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture.
Protocol 8: OLED Device Characterization
-
Current-Voltage-Luminance (IVL) Characteristics: Measure the current density, voltage, and luminance of the device using a source meter and a photometer.
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum of the device at a specific operating voltage using a spectrometer.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.
OLED Device Structure Diagram
Caption: Schematic of a typical multilayer OLED device structure.
References
- 1. researchgate.net [researchgate.net]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. mdpi.com [mdpi.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Dielectric constant measurements of thin films and liquids using terahertz metamaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. research.aalto.fi [research.aalto.fi]
- 12. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals [mdpi.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 17. researchgate.net [researchgate.net]
- 18. Surface Modification of Cellulose Nanocrystal Films via RAFT Polymerization for Adsorption of PFAS [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2,2-Trifluoro-N,N-dimethylacetamide in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,2-Trifluoro-N,N-dimethylacetamide as a versatile and efficient reagent for trifluoroacetylation reactions. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a powerful acylating agent, primarily utilized for the introduction of the trifluoroacetyl group onto a variety of nucleophilic substrates, including amines, alcohols, and in some cases, activated aromatic systems. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon of the trifluoroacetyl moiety highly electrophilic, facilitating its reaction with a wide range of nucleophiles.[1] This property makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the trifluoroacetyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
General Reaction Mechanism
The acylation reaction with this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the dimethylamine group, resulting in the formation of the trifluoroacetylated product.
References
Application Notes and Protocols for Photocatalytic Reactions Utilizing 2,2,2-Trifluoro-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes explore the potential use of 2,2,2-Trifluoro-N,N-dimethylacetamide as a solvent in photocatalytic trifluoromethylation reactions. The trifluoromethyl group is a crucial motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Photocatalysis offers a mild and efficient method for introducing this functional group. While N,N-dimethylformamide (DMF) is a common solvent for these reactions, this compound presents itself as a viable alternative with distinct physical and chemical properties.
This compound is a polar, aprotic solvent with a higher boiling point and density than DMF.[1][2] Its trifluoromethyl group significantly influences its electronic properties and may offer advantages in specific applications, such as improved solubility of fluorinated reagents or altered reaction kinetics. These notes provide a framework for substituting this compound for DMF in a known photocatalytic trifluoromethylation reaction, along with detailed protocols and mechanistic insights.
Potential Advantages of this compound in Photocatalysis
-
Enhanced Solubility: Its fluorinated nature may improve the solubility of highly fluorinated reagents, such as trifluoromethyl sources.
-
Higher Boiling Point: With a boiling point of 135-137 °C, it is less volatile than DMF (~153 °C), which can be advantageous for reactions requiring elevated temperatures or prolonged reaction times.[2][3]
-
Chemical Stability: Amide solvents are generally stable, and the electron-withdrawing trifluoromethyl group in this compound can enhance its stability under reaction conditions.[3]
Application: Photocatalytic Trifluoromethylation of Styrenes
A well-established application of photocatalysis is the trifluoromethylation of alkenes. The following protocols are adapted from a known procedure using fac-Ir(ppy)₃ as the photocatalyst and trifluoromethyl iodide (CF₃I) as the trifluoromethyl source, with the substitution of DMF with this compound.[4]
Reaction Scheme
Caption: General scheme for the photocatalytic trifluoromethylation of styrene.
Experimental Protocols
Protocol 1: Batch Reaction for Trifluoromethylation of Styrene
This protocol details the procedure for a small-scale batch reaction.
Materials:
-
Styrene (or substituted styrene)
-
This compound (anhydrous)
-
Trifluoromethyl iodide (CF₃I)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Cesium acetate (CsOAc)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 24 W CFL or equivalent)[4]
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (0.0025 mmol, 0.5 mol%).
-
Add the styrene substrate (0.5 mmol, 1.0 equiv) and cesium acetate (1.5 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 5 mL of anhydrous this compound via syringe.
-
Cool the mixture in an ice bath and bubble trifluoromethyl iodide gas through the solution for 1-2 minutes, or add a solution of CF₃I in the solvent (0.8-1.5 mmol).
-
Seal the tube and allow it to warm to room temperature.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture for 18-24 hours at room temperature.[4]
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrotrifluoromethylation of Styrene
This protocol is for the hydrotrifluoromethylation of styrenes, which introduces a CF₃ group and a hydrogen atom across the double bond.
Materials:
-
Styrene (or substituted styrene)
-
This compound (anhydrous)
-
Trifluoromethyl iodide (CF₃I)
-
fac-Ir(ppy)₃ (photocatalyst)
-
4-Hydroxythiophenol (4-HTP) as a hydrogen atom transfer (HAT) agent
-
Reaction vessel (e.g., screw-cap vial)
-
Magnetic stirrer and stir bar
-
Blue LED light source
Procedure:
-
In a screw-cap vial containing a magnetic stir bar, dissolve the styrene substrate (1.0 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.005 mmol, 0.5 mol%), and 4-hydroxythiophenol (1.2 mmol, 1.2 equiv) in 20 mL of this compound.
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
Add trifluoromethyl iodide (1.2 mmol, 1.2 equiv).
-
Seal the vial and place it in front of a blue LED light source with stirring.
-
Irradiate for 24 hours at room temperature.
-
After the reaction is complete, perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Data Presentation
The following tables summarize representative data from photocatalytic trifluoromethylation of various styrenes, adapted from literature where DMF was used as the solvent.[4] Similar yields are anticipated when using this compound, although optimization may be required.
Table 1: Photocatalytic Trifluoromethylation of Various Styrenes
| Entry | Substrate | Product | Yield (%) |
| 1 | Styrene | E/Z mixture | 75 |
| 2 | 4-Methylstyrene | E/Z mixture | 82 |
| 3 | 4-Methoxystyrene | E/Z mixture | 85 |
| 4 | 4-Chlorostyrene | E/Z mixture | 71 |
| 5 | 3-Bromostyrene | E/Z mixture | 68 |
Table 2: Photocatalytic Hydrotrifluoromethylation of Styrenes
| Entry | Substrate | Product | Yield (%) |
| 1 | Styrene | 1-Phenyl-3,3,3-trifluoropropane | 88 |
| 2 | 4-Methylstyrene | 1-(p-Tolyl)-3,3,3-trifluoropropane | 92 |
| 3 | 4-Fluorostyrene | 1-(4-Fluorophenyl)-3,3,3-trifluoropropane | 85 |
| 4 | 2-Vinylnaphthalene | 1-(Naphthalen-2-yl)-3,3,3-trifluoropropane | 78 |
Mechanistic Pathway and Experimental Workflow
Photoredox Catalytic Cycle
The proposed mechanism for the photocatalytic trifluoromethylation of styrenes proceeds via an oxidative quenching cycle of the fac-Ir(ppy)₃ photocatalyst.[4]
Caption: Proposed mechanism for the photoredox-catalyzed trifluoromethylation.
-
Excitation: The iridium(III) photocatalyst absorbs a photon from the visible light source, promoting it to an excited state, *Ir(III).[4]
-
Oxidative Quenching: The excited photocatalyst is quenched by trifluoromethyl iodide (CF₃I) via single-electron transfer (SET), generating a trifluoromethyl radical (•CF₃), an iodide anion (I⁻), and the oxidized photocatalyst, Ir(IV).[4]
-
Radical Addition: The electrophilic trifluoromethyl radical adds to the styrene double bond, forming a stabilized benzylic radical intermediate.
-
Oxidation and Deprotonation: The benzylic radical is oxidized by the Ir(IV) species back to the ground state Ir(III) catalyst, forming a carbocation. Subsequent deprotonation by the base (CsOAc) yields the trifluoromethylated alkene product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for photocatalytic trifluoromethylation.
Conclusion
This compound shows promise as a solvent for photocatalytic trifluoromethylation reactions. Its physical properties suggest it could be a suitable, and in some cases, superior alternative to commonly used solvents like DMF. The provided protocols offer a starting point for researchers to explore its utility in this context. Further optimization of reaction conditions, such as catalyst loading, reaction time, and temperature, may be necessary to achieve optimal results for specific substrates. The diagrams and tabulated data serve as a guide for experimental design and interpretation of results.
References
Application Notes and Protocols: 2,2,2-Trifluoro-N,N-dimethylacetamide in the Synthesis of Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. Among the various fluorinated motifs, the trifluoromethyl (-CF3) and trifluoroacetyl (-COCF3) groups are of particular importance. 2,2,2-Trifluoro-N,N-dimethylacetamide is a versatile reagent and solvent that plays a crucial role in the synthesis of fluorinated building blocks, primarily through trifluoroacetylation.[1] This document provides detailed application notes and experimental protocols for its use.
Properties of this compound
This compound is a colorless to pale yellow liquid with high thermal stability.[1] Its unique properties, summarized in the table below, make it a valuable tool in synthetic chemistry.
| Property | Value |
| Molecular Formula | C4H6F3NO |
| Molecular Weight | 141.09 g/mol [1] |
| Boiling Point | 135-137 °C[1] |
| Density | 1.26 g/cm³[1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Solubility | Soluble in a variety of organic solvents. |
Applications in Synthesis
The primary application of this compound in the synthesis of fluorinated building blocks is as a trifluoroacetylating agent . The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity is harnessed to introduce the trifluoroacetyl group into a wide range of molecules.
Trifluoroacetylation of Nucleophiles
This compound readily reacts with various nucleophiles, such as amines and carbanions, to yield trifluoroacetylated products. These products are valuable fluorinated building blocks that can be further elaborated into more complex molecules.
A general workflow for the trifluoroacetylation of a substrate using this compound is depicted below. This process typically involves the activation of the substrate, followed by the addition of the trifluoroacetylating agent.
Caption: General workflow for trifluoroacetylation.
Experimental Protocols
Protocol 1: Trifluoroacetylation of an Oxazole Derivative
This protocol details the trifluoroacetylation of a lithiated oxazole, a key step in the synthesis of enzyme inhibitors.[2]
Materials:
-
2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) (1.7 M in pentane)
-
This compound
-
Water (H2O)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Sodium Sulfate (Na2SO4)
-
Silica Gel (for flash chromatography)
Procedure:
-
Dissolve 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole (1 equivalent) in anhydrous THF (8 mL / 0.268 mmol) in a flame-dried flask under an argon atmosphere.[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Add tert-BuLi (1.3 equivalents) dropwise to the solution.[2]
-
Stir the reaction mixture at -40 °C for 1 hour.[2]
-
Cool the mixture back down to -78 °C and add this compound (2 equivalents).[2]
-
Allow the reaction mixture to warm to room temperature.[2]
-
Quench the reaction by adding water (3 mL) followed by 2M HCl (2 mL).[2]
-
Extract the mixture with EtOAc.[2]
-
Wash the organic layer with saturated aqueous NaCl and dry over Na2SO4.[2]
-
Concentrate the solution in vacuo to obtain the crude product.[2]
-
Purify the crude product by flash chromatography on silica gel using an EtOAc/hexanes eluent system to yield the desired trifluoroacetylated compound.[2]
Expected Yield: 58%[2]
Use as a Solvent
In addition to its role as a reagent, this compound can also be used as a polar aprotic solvent in organic synthesis. Its high boiling point and ability to dissolve a wide range of compounds make it a suitable medium for reactions requiring elevated temperatures.
Conclusion
This compound is a valuable and versatile compound for the synthesis of fluorinated building blocks. Its primary application lies in its ability to act as an efficient trifluoroacetylating agent for a variety of nucleophiles. The resulting trifluoroacetylated products are important intermediates in the development of new pharmaceuticals and agrochemicals. The provided protocol serves as a practical guide for researchers in the field of fluorine chemistry.
References
Application Notes and Protocols for 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA) as a High-Temperature Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA), a fluorinated derivative of N,N-dimethylacetamide (DMAc), is a polar aprotic solvent with a unique combination of properties that make it a compelling medium for conducting chemical reactions at elevated temperatures. Its high thermal stability, coupled with its ability to dissolve a wide range of organic and inorganic compounds, positions TFDA as a valuable tool in synthetic chemistry, particularly for processes requiring forcing conditions. These notes provide an overview of TFDA's properties, potential applications in high-temperature reactions, and generalized protocols for its use.
The trifluoromethyl group in TFDA significantly influences its physical and chemical characteristics. It enhances the solvent's polarity and can modulate the reactivity of dissolved species. While specific, documented applications of TFDA as a high-temperature reaction solvent in peer-reviewed literature are not abundant, its properties suggest its suitability for a range of transformations that benefit from high-boiling, stable media.
Physicochemical Properties of TFDA
A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with other common high-boiling polar aprotic solvents.
| Property | This compound (TFDA) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 1547-87-1[1] | 68-12-2 | 127-19-5 | 67-68-5 |
| Molecular Formula | C₄H₆F₃NO[1] | C₃H₇NO | C₄H₉NO | C₂H₆OS |
| Molecular Weight | 141.09 g/mol [1] | 73.09 g/mol | 87.12 g/mol | 78.13 g/mol |
| Boiling Point | ~136 °C | 153 °C | 165 °C | 189 °C |
| Density | ~1.26 g/cm³ | ~0.944 g/cm³ | ~0.94 g/cm³ | ~1.10 g/cm³ |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Flash Point | 37 °C | 58 °C | 63 °C | 87 °C |
| Hazards | Flammable, Irritant[1] | Reproductive toxicity, Irritant | Reproductive toxicity, Irritant | Irritant, Readily absorbed through skin |
Advantages of TFDA in High-Temperature Reactions
The molecular structure of TFDA imparts several potential advantages for high-temperature applications:
-
High Thermal Stability: The presence of the trifluoromethyl group is generally associated with increased thermal stability in organic molecules. This suggests that TFDA may be less prone to decomposition at elevated temperatures compared to its non-fluorinated analog, DMAc. Studies on DMAc have shown it is often used at temperatures exceeding 160°C, though thermal decomposition can be a concern.[2][3]
-
Enhanced Solubility: As a polar aprotic solvent, TFDA is expected to effectively solvate a variety of polar and nonpolar organic molecules, as well as inorganic salts often used in catalysis.
-
Inertness: The trifluoroacetyl group is electron-withdrawing, which can render the amide bond less susceptible to nucleophilic attack compared to non-fluorinated amides, potentially increasing its inertness under certain reaction conditions.
-
Favorable Boiling Point: With a boiling point of approximately 136°C, TFDA is suitable for reactions that require temperatures above what can be achieved with common solvents like THF or acetonitrile, while still being manageable for laboratory workup procedures.
Potential High-Temperature Applications and Generalized Protocols
While specific literature examples are limited, the properties of TFDA make it a strong candidate for several classes of high-temperature reactions. The following are generalized protocols for evaluating TFDA as a solvent in these transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions often require high temperatures (100-150°C) and polar aprotic solvents to proceed at a reasonable rate, especially with less activated substrates.[4][5][6][7][8]
Generalized Protocol for SNAr in TFDA:
-
Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the nucleophile (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv).
-
Solvent Addition: Add a sufficient volume of dry this compound to achieve a practical concentration (e.g., 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 120-140°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction using TFDA.
High-Temperature Polymer Synthesis (e.g., Polyimides)
The synthesis of high-performance polymers like polyimides often involves a two-step process: the formation of a poly(amic acid) in a polar aprotic solvent, followed by thermal or chemical cyclodehydration at high temperatures.[9] While the initial step is often conducted at room temperature, the thermal imidization is a high-temperature process where the stability of any residual solvent is crucial.
Generalized Protocol for Polyimide Synthesis using TFDA:
-
Monomer Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve the diamine monomer (1.0 equiv) in this compound to form a solution.
-
Poly(amic acid) Formation: Slowly add the dianhydride monomer (1.0 equiv) to the stirred diamine solution. The reaction is typically exothermic and should be controlled to maintain a specific temperature (e.g., room temperature). Continue stirring for several hours to form a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Thermal Imidization: Place the cast film in a programmable oven. Heat the film in a stepwise manner to high temperatures (e.g., 100°C, 200°C, and finally 300°C), holding at each temperature for a set period (e.g., 1 hour) to effect the cyclodehydration to the polyimide and remove the solvent.
-
Polyimide Film Recovery: Cool the oven to room temperature and carefully remove the resulting polyimide film from the glass plate.
Caption: Two-step synthesis of a polyimide, where TFDA can serve as the solvent for the initial polymerization.
Safety Considerations
This compound is a flammable liquid and an irritant.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
While specific, high-yield examples of high-temperature reactions in this compound are not yet widely reported in the chemical literature, its physicochemical properties make it a promising candidate for a high-temperature, polar aprotic reaction medium. Its high boiling point and anticipated thermal stability suggest its utility in reactions that are sluggish in lower-boiling solvents. The generalized protocols provided here offer a starting point for researchers to explore the potential of TFDA in enabling challenging chemical transformations. Further research into the scope and limitations of TFDA as a high-temperature solvent is warranted and could open new avenues in organic synthesis and materials science.
References
- 1. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (41al) Thermal Decomposition of Dimethylacetamide (DMAc) | AIChE [proceedings.aiche.org]
- 3. Item - Thermal Decomposition of Dimethylacetamide (DMAc) - American Chemical Society - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,2,2-Trifluoro-N,N-dimethylacetamide
Welcome to the technical support center for 2,2,2-Trifluoro-N,N-dimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile compound used as a trifluoroacetylating agent and a high-performance solvent.[1] Its strong electron-withdrawing trifluoromethyl group enhances the reactivity of the carbonyl group, making it an effective reagent for introducing the trifluoroacetyl group onto nucleophiles such as amines and alcohols.[2] Additionally, its ability to dissolve a wide range of polar and non-polar compounds, coupled with its high thermal stability, makes it a valuable solvent for various organic reactions, including the synthesis of pharmaceuticals and agrochemicals.[1]
Q2: What are the common causes of low yield in trifluoroacetylation reactions using this reagent?
A2: Low yields can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or the use of a weak base.
-
Steric hindrance: Bulky substituents on the substrate can hinder the approach of the trifluoroacetylating agent.
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target product.
-
Moisture: The presence of water can lead to the hydrolysis of the reagent.
Q3: How can I minimize the formation of side products?
A3: Minimizing side products often involves optimizing reaction conditions. Using a non-nucleophilic base can prevent it from competing with the substrate.[3] Additionally, running the reaction at the optimal temperature is crucial, as elevated temperatures can sometimes lead to product degradation or an increase in side reactions.[3] Careful selection of the solvent is also important, as the solvent can influence the reaction pathway.[4]
Q4: What are the recommended storage and handling procedures for this compound?
A4: this compound is a flammable liquid and vapor.[5][6][7][8] It should be stored in a well-ventilated place and kept cool.[5][6] Keep the container tightly closed and take precautionary measures against static discharge.[5][6] It is also important to wear appropriate personal protective equipment, including gloves and eye/face protection, when handling this reagent.[6]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak Base | Use a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | Increased conversion to the desired product. N-aryl trifluoroacetamides have shown near quantitative conversions with DBU.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | An increase in reaction rate and yield. However, be aware that some reactions may plateau or show increased side products at elevated temperatures.[3] |
| Insufficient Reagent | Increase the molar equivalents of this compound. A 2-fold excess has been used in some protocols.[5][6] | Drive the reaction to completion and improve yield. |
| Steric Hindrance | Increase the reaction time or consider a higher reaction temperature. | Allow more time for the sterically hindered substrate to react. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nucleophilic Base | Switch to a non-nucleophilic base. Hunig's base (N,N-Diisopropylethylamine) is a weaker, non-nucleophilic option compared to DBU.[3] | Reduced formation of byproducts resulting from the base reacting with the starting material or product. |
| Sub-optimal Solvent | Screen different solvents. The choice of solvent can significantly influence the reaction pathway. For example, using N,N-dimethylacetamide (DMAc) can favor the formation of pyrazolines, while 1,2-dichloroethane (DCE) can lead to cyclopropanes in certain cycloaddition reactions.[4] | Selective formation of the desired product over side products. |
| High Reaction Temperature | Perform the reaction at room temperature if elevated temperatures were initially used. | Room temperature reactions have been shown to provide the highest conversions in some cases by minimizing base degradation and side product formation.[3] |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on yield and conversion, based on findings from related reactions.
Table 1: Effect of Base on Conversion in Hydroamidation with Trifluoroacetamides
| Base | Substrate | Conversion | Notes |
| DBU | N-aryl trifluoroacetamides | Near quantitative | Effective for promoting the reaction.[3] |
| KOtBu | N-aryl acetamides | >95% | Fast reaction but with a large presence of side reactions (polymerization).[3] |
| Hunig's Base | Alkyl acetamides and trifluoroacetamides | Significantly lower | Weaker base leading to lower reaction rates and conversions.[3] |
Table 2: Effect of Solvent on Reaction Outcome in Cycloaddition with 2,2,2-trifluorodiazoethane
| Solvent | Product Type | Yield |
| N,N-dimethylacetamide (DMAc) | Bis(trifluoromethyl)pyrazolines | Good to excellent |
| 1,2-dichloroethane (DCE) | Bis(trifluoromethyl)cyclopropanes | Good to excellent |
| This data is from a study on cycloaddition reactions and illustrates the significant impact of the solvent on the reaction pathway.[4] |
Experimental Protocols
Protocol: Trifluoroacetylation of an Oxazole Derivative
This protocol describes the trifluoroacetylation of 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole using this compound.[5][6]
Materials:
-
2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M)
-
This compound
-
Water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve 1 equivalent of 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole in anhydrous THF under an Argon atmosphere.
-
Cool the solution to -78 °C.
-
Add 1.3 equivalents of t-BuLi (1.7 M in pentane) dropwise.
-
Stir the reaction mixture for 1 hour at -40 °C.
-
Cool the mixture back down to -78 °C.
-
Add 2 equivalents of this compound.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water, followed by 2M HCl.
-
Extract the mixture with EtOAc.
-
Wash the organic layer with saturated aqueous NaCl and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel (EtOAc/hexanes) to yield the trifluoroacetylated compound.
Visualizations
References
- 1. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 1547-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1547-87-1 | TCI EUROPE N.V. [tcichemicals.com]
- 8. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Challenges in Removing 2,2,2-Trifluoro-N,N-dimethylacetamide (TF-DMA) from Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the removal of 2,2,2-Trifluoro-N,N-dimethylacetamide (TF-DMA) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TF-DMA) and why is it challenging to remove?
This compound (TF-DMA) is a polar aprotic solvent and reagent used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifluoromethyl group enhances polarity and can improve the solubility of various compounds.[1]
The primary challenges in removing TF-DMA from reaction mixtures stem from its:
-
High Boiling Point: TF-DMA has a boiling point of approximately 136 °C, making its removal by simple evaporation under reduced pressure energy-intensive and potentially detrimental to thermally sensitive compounds.[3][4]
-
Polarity and Solubility: As a polar solvent, TF-DMA can be miscible with a wide range of organic solvents and may have significant water solubility, complicating its removal through standard liquid-liquid extractions.
-
Potential for Azeotrope Formation: While specific data for TF-DMA is limited, the structurally similar N,N-dimethylacetamide (DMAc) is known to form azeotropes with various solvents, which can make complete removal by distillation difficult.[5]
Q2: What are the key physical properties of TF-DMA that I should be aware of?
Understanding the physical properties of TF-DMA is crucial for developing effective removal strategies.
| Property | Value |
| Molecular Formula | C₄H₆F₃NO |
| Molecular Weight | 141.09 g/mol [2][6] |
| Boiling Point | 135-137 °C[2] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Density | ~1.26 g/cm³[2] |
Q3: How can I detect residual TF-DMA in my product?
Several analytical techniques can be employed to detect and quantify residual TF-DMA:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for detecting volatile and semi-volatile impurities like TF-DMA.[6]
-
High-Performance Liquid Chromatography (HPLC): Depending on the analyte and column, HPLC can also be used to detect residual TF-DMA.
Troubleshooting Guides
Issue 1: Incomplete removal of TF-DMA by aqueous extraction.
Possible Cause: High solubility of TF-DMA in both the organic and aqueous phases.
Troubleshooting Steps:
-
Increase the number of aqueous washes: Multiple extractions with smaller volumes of water are more effective than a single extraction with a large volume.
-
Use a brine wash: Washing the organic layer with a saturated sodium chloride solution can help to "salt out" the polar TF-DMA from the organic phase into the aqueous phase.
-
Consider a different extraction solvent: If your product is soluble in a less polar solvent (e.g., diethyl ether, hexanes), switching from more polar solvents like ethyl acetate or dichloromethane may improve the partitioning of TF-DMA into the aqueous layer.
Issue 2: Product loss during aqueous extraction.
Possible Cause: Your product may have some water solubility and is being partially extracted into the aqueous phase along with the TF-DMA.
Troubleshooting Steps:
-
Back-extraction: After the initial aqueous washes, re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
pH adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous phase can suppress its ionization and reduce its water solubility.
-
Use of a minimal amount of water: Use the smallest volume of water necessary for effective extraction of TF-DMA to minimize product loss.
Issue 3: Difficulty in removing TF-DMA by distillation.
Possible Cause:
-
High boiling point of TF-DMA.
-
Potential for azeotrope formation. While no specific azeotropic data for TF-DMA has been identified, the related compound N,N-dimethylacetamide (DMAc) forms azeotropes, for instance with acetic acid.[5]
Troubleshooting Steps:
-
High-vacuum distillation: Using a high-vacuum pump can significantly lower the boiling point of TF-DMA, allowing for its removal at a lower temperature.
-
Azeotropic distillation (with caution): For the related compound DMAc, azeotropic distillation with hydrocarbons like nonane has been used to remove acetic acid impurities.[5] This technique involves adding a solvent that forms a lower-boiling azeotrope with one of the components. However, without specific data for TF-DMA, this approach would require significant empirical optimization.
-
Co-evaporation with a lower-boiling solvent: Adding a solvent like toluene or heptane and then removing it under reduced pressure can sometimes help to carry over the higher-boiling impurity.
Experimental Protocols
Protocol 1: Removal of TF-DMA by Aqueous Extraction
This protocol is a general guideline and may require optimization based on the specific properties of your product.
Methodology:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is highly soluble and TF-DMA is at least partially soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. Start with a volume of water equal to the volume of the organic layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Washes: Repeat the aqueous wash 2-4 more times.
-
Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the product for residual TF-DMA using NMR or GC-MS.
Protocol 2: Detection of Residual TF-DMA by ¹H NMR
Methodology:
-
Sample Preparation: Prepare a standard NMR sample of your purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Look for characteristic signals of TF-DMA. Based on analogous compounds, the N-methyl protons of TF-DMA are expected to appear as two singlets in the range of 2.8-3.2 ppm due to restricted rotation around the amide bond. The exact chemical shifts can vary depending on the solvent and temperature.
Visualizations
Caption: Experimental workflow for removing TF-DMA via aqueous extraction.
Caption: Troubleshooting logic for TF-DMA removal challenges.
References
- 1. nano.pitt.edu [nano.pitt.edu]
- 2. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. US3419478A - Azeotropic distillation of a n,n-dimethylacetamide-acetic acid mixture using a saturated aliphatic hydrocarbon - Google Patents [patents.google.com]
- 6. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA) Solutions
Welcome to the technical support center for the purification of products from 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of TFDA and the purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFDA) and why is it used as a solvent?
This compound (TFDA) is a polar aprotic solvent. Its trifluoromethyl group enhances its polarity and ability to dissolve a wide range of both polar and non-polar organic and inorganic compounds.[1] It exhibits high thermal stability and a relatively low volatility compared to other common solvents, making it suitable for reactions requiring elevated temperatures.[1]
Q2: What are the main challenges in removing TFDA from a reaction mixture?
The primary challenges in removing TFDA stem from its high boiling point and its miscibility with both aqueous and many organic solvents. These properties can make standard purification techniques like simple evaporation and extractive workups difficult.
Q3: Is TFDA stable under typical reaction and workup conditions?
While generally stable, amides can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The electron-withdrawing trifluoromethyl group in TFDA makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Therefore, prolonged exposure to strong acids or bases during workup should be minimized to prevent degradation of the solvent and potential side reactions with the product.
Q4: Can TFDA form azeotropes?
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from TFDA solutions.
Problem 1: Residual TFDA remains in the product after extractive workup.
Potential Causes:
-
Insufficient water volume: TFDA is miscible with water, but a large excess of water is required to effectively partition it into the aqueous phase.
-
Inappropriate organic solvent: The chosen organic solvent may have significant miscibility with TFDA.
-
Formation of an emulsion: The presence of certain solutes can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping TFDA.
Solutions:
-
Increase the volume of aqueous washes: Use a significantly larger volume of water or brine for the washes. A general rule of thumb for similar solvents like DMF is to use at least 5 volumes of water for every volume of the polar aprotic solvent.[4]
-
Use a less polar extraction solvent: Solvents like diethyl ether, hexane, or toluene are less likely to co-extract TFDA compared to more polar solvents like ethyl acetate or dichloromethane.
-
Salt out the TFDA: Wash the organic layer with a saturated solution of sodium chloride (brine) or a 5% lithium chloride (LiCl) solution. The increased ionic strength of the aqueous phase will decrease the solubility of TFDA in the organic layer.
-
Back-extraction: After the initial extraction, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any product that may have partitioned with the TFDA.
Problem 2: The product is water-soluble and is lost during extractive workup.
Potential Cause:
-
The desired product has high polarity and prefers the aqueous phase, especially in the presence of TFDA which can act as a phase-transfer agent.
Solutions:
-
Solid-Phase Extraction (SPE): This is a highly effective method for separating polar compounds from TFDA. The crude reaction mixture can be loaded onto a suitable SPE cartridge (e.g., C18 for reverse-phase separation). TFDA can be washed away with a weak solvent, and the product can then be eluted with a stronger solvent.
-
Lyophilization (Freeze-Drying): If the product is non-volatile, the reaction mixture can be diluted with water and lyophilized to remove both water and TFDA. This is particularly useful for peptide purification.
-
Precipitation/Crystallization: If the product is a solid, attempt to precipitate or crystallize it directly from the reaction mixture by adding an anti-solvent.
Problem 3: TFDA is difficult to remove by rotary evaporation.
Potential Cause:
-
TFDA has a high boiling point (approximately 135-137 °C).[5] Standard rotary evaporation conditions are often insufficient for its complete removal.
Solutions:
-
High-vacuum distillation: Use a high-vacuum pump (e.g., a diffusion pump or turbomolecular pump) to achieve a lower pressure, which will reduce the boiling point of TFDA.
-
Azeotropic removal: While specific azeotropes for TFDA are not well-documented, you can empirically test the addition of a lower-boiling solvent (like toluene or heptane) and co-distill the mixture. This can sometimes effectively remove the high-boiling solvent.
-
Kugelrohr distillation: For small-scale purifications of thermally stable products, a Kugelrohr apparatus can be effective for removing high-boiling impurities.
Problem 4: TFDA co-elutes with the product during flash chromatography.
Potential Cause:
-
TFDA is a polar solvent and can have a similar retention factor (Rf) to polar products on silica gel.
Solutions:
-
Optimize the solvent system: Screen various solvent systems using Thin Layer Chromatography (TLC). A less polar solvent system might increase the separation between your product and TFDA.
-
Use a different stationary phase: Consider using a less polar stationary phase like alumina or a reverse-phase silica gel (C18). On a reverse-phase column, the polar TFDA will elute very early, separating it from less polar products.
-
Pre-column purification: Perform an extractive workup or a quick filtration through a small plug of silica to remove the bulk of the TFDA before loading the sample onto the main chromatography column.
Data Presentation
Table 1: Physical Properties of this compound (TFDA)
| Property | Value |
| Molecular Formula | C₄H₆F₃NO |
| Molecular Weight | 141.09 g/mol [5][6][7] |
| Boiling Point | 135-137 °C[5] |
| Density | 1.26 g/cm³[5] |
| Appearance | Colorless to pale yellow liquid[5] |
Table 2: Solubility of TFDA and Analogous Solvents in Common Laboratory Solvents
(Note: Specific quantitative solubility data for TFDA is limited. The following table is based on the properties of TFDA and data for the analogous solvent N,N-dimethylacetamide (DMAc). "Miscible" indicates solubility in all proportions.)
| Solvent | TFDA / DMAc Solubility |
| Water | Miscible[8] |
| Methanol | Miscible |
| Ethanol | Miscible |
| Acetone | Miscible |
| Acetonitrile | Miscible |
| Dichloromethane | Miscible |
| Chloroform | Miscible |
| Ethyl Acetate | Miscible |
| Tetrahydrofuran (THF) | Miscible |
| Toluene | Soluble |
| Hexane / Heptane | Poorly Soluble |
Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts of TFDA
(Note: Chemical shifts can vary depending on the deuterated solvent and concentration.)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H (N-CH₃) | ~2.9 - 3.1 | Singlet |
| ¹³C (N-CH₃) | ~35 - 38 | Singlet |
| ¹³C (C=O) | ~158 | Quartet (due to coupling with F) |
| ¹³C (CF₃) | ~116 | Quartet (due to coupling with F) |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of TFDA
This protocol is suitable for non-polar to moderately polar products that are not water-soluble.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, dilute acid, or base).
-
Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with a large volume of deionized water (at least 5-10 times the volume of TFDA used).
-
Extraction: Add an appropriate volume of a low-polarity organic solvent (e.g., diethyl ether, ethyl acetate, or toluene).
-
Mixing and Separation: Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure. Allow the layers to fully separate.
-
Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer with several portions of deionized water, followed by a wash with saturated brine solution to help break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Chromatography for Product Purification
This protocol is for separating the target compound from residual TFDA and other impurities.
-
TLC Analysis: Determine a suitable eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. If TFDA is visible on the TLC plate (e.g., by staining), choose a system that maximizes the separation between your product and the solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: If possible, dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Protocol 3: Crystallization
This method can be used if the desired product is a solid.
-
Solvent Selection: Identify a solvent in which your product is soluble at elevated temperatures but poorly soluble at room temperature or below. Also, identify an "anti-solvent" in which your product is insoluble but is miscible with the first solvent.
-
Dissolution: Dissolve the crude product containing TFDA in a minimal amount of the hot solvent.
-
Crystallization Induction:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
Anti-solvent Addition: Slowly add the anti-solvent to the solution until it becomes cloudy, then add a small amount of the dissolving solvent to clarify the solution before allowing it to cool.
-
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining TFDA and other soluble impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the extractive workup to remove TFDA.
Caption: Troubleshooting decision tree for TFDA removal.
References
- 1. data.epo.org [data.epo.org]
- 2. CN104592050A - Method for recovering N, N-dimethylacetamide solvent used in production of spandex - Google Patents [patents.google.com]
- 3. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR [m.chemicalbook.com]
- 4. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 5. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Reactions in Trifluoroacetylation Protocols
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trifluoroacetylation in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups that undergo trifluoroacetylation?
Trifluoroacetylation is most commonly used to protect primary and secondary amines, as well as alcohols.[1][2] However, other nucleophilic groups can also react, including phenols and even activated aromatic compounds under certain conditions.[3]
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
Low or no conversion can stem from several factors:
-
Inadequate Reagent Reactivity: Ensure your trifluoroacetylating agent is active. Trifluoroacetic anhydride (TFAA) is highly reactive but also moisture-sensitive and can decompose if not handled under anhydrous conditions.[2] For less reactive substrates, a more powerful agent like trifluoroacetyl triflate (TFAT) might be necessary.[3]
-
Steric Hindrance: Substrates with significant steric bulk around the target functional group may react slowly. Increasing the reaction temperature or time can help overcome this.[4]
-
Insufficient Stoichiometry: Ensure you are using a sufficient excess of the trifluoroacetylating agent, typically 1.1 to 1.5 equivalents for a standard reaction.[1] For difficult substrates or competitive side reactions, a larger excess may be required.
-
Incomplete Deprotection: If you are trifluoroacetylating a newly deprotected functional group (e.g., an amine after Boc-group removal), verify that the initial deprotection step went to completion.[4]
Q3: I'm observing the formation of an unexpected byproduct with a higher molecular weight. What could it be?
If you are working with primary amines, it's possible to form a di-acylated product (an imide) if a significant excess of the trifluoroacetylating agent is used.[3] This is more likely with unhindered primary amines. To avoid this, use a stoichiometry closer to 1:1.
Q4: How can I minimize unwanted trifluoroacetylation of other functional groups in my molecule?
The trifluoroacetyl (TFA) group is known for its orthogonality with many common acid-labile protecting groups like Boc and Cbz.[1] To achieve selectivity:
-
Control Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.[1]
-
Choose the Right Reagent: While highly reactive, TFAA can sometimes lead to side reactions. In some cases, reagents like S-ethyl trifluorothioacetate can offer milder conditions and reduce unwanted byproducts.[5]
-
pH Control: In aqueous conditions for amino acid trifluoroacetylation, maintaining the pH between 9 and 10 is crucial for selectivity.[6]
Q5: Are there specific issues to be aware of when performing trifluoroacetylation in solid-phase peptide synthesis (SPPS)?
Yes, a known side reaction in SPPS is the unintentional trifluoroacetylation of the N-terminal amine.[4][7] This can occur due to the presence of trifluoroacetoxymethyl groups on the resin support, which are generated during the repeated acidolysis steps with trifluoroacetic acid (TFA) for deprotection.[7][8] The trifluoroacetyl group can then be transferred to the free amine during the neutralization step.[7][8] This can lead to peptide chain termination. To mitigate this, using an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support is recommended, which can reduce this side reaction to less than 0.02% per cycle.[7]
Q6: My peptide contains N-terminal threonine, and I'm seeing a side product after TFA cleavage. What is happening?
Peptides with N-terminal hydroxyamino acids, such as threonine, are particularly susceptible to N-alpha-trifluoroacetylation during the final acidolytic deprotection step with TFA.[4][9] The reaction is believed to proceed through the formation of a trifluoroacetyl ester on the hydroxyl group, followed by an O-to-N acyl shift.[9]
Troubleshooting Guides
Problem 1: Low or Incomplete Trifluoroacetylation
| Potential Cause | Recommended Solution |
| Decomposed Reagent | Use freshly opened or distilled trifluoroacetic anhydride (TFAA). Handle under inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[1][2] |
| Steric Hindrance | Increase reaction time and/or temperature. Consider using a more potent trifluoroacetylating agent like trifluoroacetyl triflate (TFAT).[3][4] |
| Insufficient Reagents | Increase the molar excess of the trifluoroacetylating agent and any base catalyst (e.g., pyridine, DMAP) to 1.5-2.0 equivalents.[4] |
| Incomplete N-terminal Deprotection (Peptides) | Confirm complete removal of the previous protecting group (e.g., Fmoc or Boc) using a method like the Kaiser test before proceeding with trifluoroacetylation.[4] |
Problem 2: Unwanted Side-Chain Trifluoroacetylation (Peptides)
| Potential Cause | Recommended Solution |
| Highly Reactive Side-Chains | Protect susceptible side-chains (e.g., Lys, Orn) with orthogonal protecting groups if they are not the intended site of reaction. |
| Harsh Reaction Conditions | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully by HPLC or LC-MS to stop the reaction upon completion.[1] |
| Resin-Mediated Trifluoroacetylation in SPPS | Use an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support, which is stable to TFA and minimizes this side reaction.[7][8] |
Problem 3: Racemization of Chiral Centers
| Potential Cause | Recommended Solution |
| Use of Trifluoroacetic Anhydride | TFAA can cause racemization of chiral centers.[5] |
| Alternative Reagent | Consider using S-ethyl trifluorothioacetate, which has been shown to produce N-trifluoroacetamides with no racemization of chiral centers.[5] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Yield of N-terminal Trifluoroacetylation | >99% | Intentional trifluoroacetylation of a peptide's N-terminus using ethyl trifluoroacetate (ETFA) and a base. | [4] |
| Unintentional Trifluoroacetylation in SPPS | 1-2% per cycle | On resins with hydroxymethyl groups. | [7][8] |
| Minimized Unintentional Trifluoroacetylation | <0.02% per cycle | Using aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support in SPPS. | [7] |
| Mass Increase upon Trifluoroacetylation | 96 Da | The mass added by a single trifluoroacetyl group (CF₃CO-), useful for confirmation by mass spectrometry. | [4] |
Experimental Protocols
Protocol 1: General Trifluoroacetylation of a Primary or Secondary Amine
-
Preparation: Dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. A base such as pyridine or triethylamine (1.5 equivalents) is often included.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: Deprotection of a Trifluoroacetyl (TFA) Group
-
Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Base Addition: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction and Isolation: Extract the aqueous residue with a suitable organic solvent. Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.[1]
Visualizations
Caption: A generalized workflow for trifluoroacetylation of amines or alcohols.
Caption: Troubleshooting logic for low-yield trifluoroacetylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperatures in 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA)
Welcome to the technical support center for optimizing reaction temperatures in 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate successful experimentation.
Introduction to TFDA as a Reaction Solvent
This compound (TFDA) is a polar aprotic solvent with a high boiling point of 136°C and notable thermal stability, making it an excellent choice for a variety of chemical transformations, particularly those requiring elevated temperatures.[1] Its unique properties, including its ability to dissolve a wide range of organic and inorganic compounds and stabilize reactive intermediates, make it a valuable solvent in modern synthetic chemistry.[1]
General Temperature Guidelines for Common Reactions
While the optimal temperature for any given reaction is highly substrate- and catalyst-dependent, the following table provides general temperature ranges for common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions based on studies in analogous polar aprotic solvents. These ranges can serve as a starting point for optimization in TFDA.
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | Room Temperature - 110°C | Temperature can be optimized based on the reactivity of the aryl halide and boronic acid. Some reactions proceed efficiently at room temperature, while others may require heating to achieve a reasonable reaction rate. |
| Buchwald-Hartwig Amination | 70°C - 120°C | The optimal temperature often depends on the nature of the amine and the aryl halide. Higher temperatures may be required for less reactive coupling partners. |
| Heck Coupling | > 100°C | These reactions typically require higher temperatures to proceed efficiently. |
| Sonogashira Coupling | Room Temperature - 80°C | Many Sonogashira couplings can be conducted at or near room temperature, although gentle heating may be necessary in some cases. |
| Nucleophilic Aromatic Substitution (on fluoroarenes) | 60°C - 120°C | The reactivity of the fluoroarene and the nucleophile will dictate the required temperature. Reactions with highly activated fluoroarenes may proceed at lower temperatures.[2] |
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter when optimizing reaction temperatures in TFDA.
Q1: My reaction is proceeding very slowly or not at all at the initial temperature. What should I do?
A1:
-
Gradually Increase Temperature: If your initial temperature is at the lower end of the recommended range, a stepwise increase in temperature (e.g., in 10-20°C increments) is a logical first step. Monitor the reaction progress by TLC or LC-MS at each new temperature point.
-
Check for Catalyst Decomposition: While TFDA is thermally stable, your catalyst or reagents may not be. If you observe a color change or the formation of precipitates upon heating, catalyst decomposition could be the issue. Consider using a more thermally stable catalyst or ligand.
-
Solvent Purity: Ensure your TFDA is anhydrous, as water can inhibit many cross-coupling reactions.
Q2: I'm observing significant byproduct formation at elevated temperatures. How can I mitigate this?
A2:
-
Lower the Reaction Temperature: This is the most direct approach. Even a small reduction in temperature (e.g., 10°C) can sometimes significantly decrease the rate of side reactions relative to the desired transformation.
-
Reduce Reaction Time: Prolonged heating can lead to product decomposition or the formation of byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the incidence of side reactions.
Q3: My reaction yield plateaus after a certain time, even with starting material still present. What could be the cause?
A3:
-
Catalyst Deactivation: The catalyst may be losing its activity over time at the reaction temperature. You could try adding a fresh portion of the catalyst to see if the reaction proceeds further.
-
Reagent Instability: One of your reagents might be degrading at the reaction temperature. Consider adding the less stable reagent portion-wise throughout the reaction.
-
Product Inhibition: The product itself may be inhibiting the catalyst. If possible, try to remove the product from the reaction mixture as it forms, although this is often not practical on a lab scale.
Q4: How do I manage potential exotherms when scaling up a reaction in TFDA?
A4:
-
Controlled Rate of Addition: For highly exothermic reactions, add one of the reagents slowly to the reaction mixture at the desired temperature to control the rate of heat generation.
-
Efficient Stirring and Cooling: Ensure vigorous stirring to maintain a uniform temperature throughout the reaction vessel. Have an ice bath or other cooling system readily available to manage any unexpected temperature spikes.
-
Initial Small-Scale Trials: Always perform small-scale experiments to understand the thermal profile of your reaction before attempting a large-scale synthesis.
Experimental Protocols
General Protocol for Temperature Optimization of a Suzuki-Miyaura Coupling in TFDA
This protocol provides a general workflow for optimizing the temperature of a Suzuki-Miyaura coupling reaction. It can be adapted for other reaction types.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous this compound (TFDA)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating and stirring plate with a temperature probe
-
TLC or LC-MS for reaction monitoring
Procedure:
-
To a dry reaction vessel containing a stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous TFDA via syringe.
-
Begin stirring the reaction mixture at room temperature.
-
Take an initial sample for analysis (t=0).
-
Set the heating plate to the first desired temperature (e.g., 40°C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
If the reaction is slow or stalled after a few hours, increase the temperature by 20°C and continue monitoring.
-
Repeat the temperature increase until the reaction reaches completion or byproducts begin to form at an unacceptable rate.
-
Once the optimal temperature is identified, the reaction can be repeated at that temperature for the optimal duration.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: A logical workflow for optimizing reaction temperature in TFDA.
References
preventing decomposition of reagents in 2,2,2-Trifluoro-N,N-dimethylacetamide
Welcome to the Technical Support Center for 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of TFDA as a solvent, with a particular focus on preventing reagent decomposition.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (TFDA) a useful solvent?
This compound (TFDA) is a highly polar, aprotic solvent with excellent thermal stability. Its strong solvating power for a wide range of organic and inorganic compounds makes it a valuable medium for various chemical reactions. The trifluoromethyl group enhances its polarity and can influence reaction pathways and selectivity.
Q2: Which types of reagents are particularly susceptible to decomposition in TFDA?
Due to the strong electron-withdrawing effect of the trifluoromethyl group, the carbonyl carbon of TFDA is highly electrophilic. This makes the solvent itself susceptible to nucleophilic attack. Therefore, highly nucleophilic and basic reagents are most prone to decomposition or undesired side reactions with TFDA. These include:
-
Strong Bases: Reagents like sodium hydride (NaH) and lithium amides (e.g., LDA) can react with TFDA, especially at elevated temperatures.
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles and bases that can add to the carbonyl group of TFDA.
-
Water-Sensitive Reagents: The hygroscopic nature of TFDA means that any absorbed moisture can lead to the hydrolysis of sensitive reagents.
Q3: What are the primary modes of reagent decomposition in TFDA?
The main decomposition pathways for sensitive reagents in TFDA are:
-
Nucleophilic attack on the TFDA carbonyl group: Strong nucleophiles can add to the electrophilic carbonyl carbon of TFDA, consuming the reagent.
-
Hydrolysis: Trace amounts of water in TFDA can hydrolyze moisture-sensitive reagents.
-
Thermal Decomposition: Some reagents may be thermally unstable in TFDA, and this can be exacerbated by impurities in the solvent.
Troubleshooting Guides
Issue 1: Low or no yield in reactions involving strong bases (e.g., NaH).
-
Possible Cause: The strong base is reacting with the TFDA solvent instead of your substrate. Studies on the analogous solvent N,N-dimethylacetamide (DMAc) have shown that sodium hydride can cause exothermic decomposition at temperatures as low as 30.1 °C.
-
Troubleshooting Steps:
-
Lower the reaction temperature: If possible, conduct the reaction at a lower temperature to minimize the rate of reaction between the base and TFDA.
-
Consider an alternative solvent: For reactions requiring strong bases at elevated temperatures, TFDA may not be a suitable solvent. Consider less reactive polar aprotic solvents.
-
Order of addition: Add the strong base to the reaction mixture containing the substrate at a low temperature. Avoid pre-mixing the base with TFDA for extended periods.
-
Issue 2: Poor results in reactions with organometallic reagents (e.g., Grignard or organolithium reagents).
-
Possible Cause: The organometallic reagent is undergoing nucleophilic addition to the carbonyl group of TFDA.
-
Troubleshooting Steps:
-
Maintain low temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to favor the reaction with your substrate over the reaction with the solvent.
-
Slow addition: Add the organometallic reagent slowly to the solution of your substrate in TFDA to maintain a low instantaneous concentration of the nucleophile.
-
Use of co-solvents: Consider using a less reactive co-solvent, such as THF, to dilute the TFDA and potentially improve reagent stability.
-
Issue 3: Inconsistent reaction outcomes and presence of unexpected byproducts.
-
Possible Cause: Contamination of TFDA with water or other impurities.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous TFDA. If necessary, purify the solvent before use.
-
Drying of TFDA: Dry the solvent using appropriate desiccants, such as molecular sieves, and handle it under an inert atmosphere.
-
Use of Scavengers: For reactions sensitive to acidic impurities, consider the use of non-nucleophilic scavengers.
-
Data Presentation
Table 1: Thermal Stability of Sodium Hydride in N,N-Dimethylacetamide (DMAc) *
| Concentration of NaH | Decomposition Onset Temperature (°C) | Maximum Self-Heating Rate (°C/min) |
| 9% | 56.4 | 5.78 |
| 16.2% | 30.1 | 479.1 |
*Data for DMAc is presented as a close analog to TFDA and indicates a high potential for similar reactivity.
Experimental Protocols
Protocol 1: General Procedure for Using Organolithium Reagents in TFDA
-
Apparatus Setup: Assemble all glassware and ensure it is oven-dried and cooled under a stream of dry inert gas (e.g., Argon or Nitrogen).
-
Solvent Preparation: Use anhydrous grade TFDA. If necessary, further dry the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use.
-
Reaction Setup: To a reaction flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add the substrate and dissolve it in the required volume of anhydrous TFDA.
-
Cooling: Cool the reaction mixture to the desired low temperature (typically -78 °C, using a dry ice/acetone bath).
-
Reagent Addition: Slowly add the organolithium reagent dropwise to the stirred solution via a syringe. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the low temperature for the specified time, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it at the low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
Visualizations
Caption: Potential decomposition pathways for reagents in TFDA.
Caption: General workflow for using sensitive reagents in TFDA.
troubleshooting low conversion rates in peptide coupling with trifluoroacetamides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in peptide coupling reactions, with a specific focus on those involving trifluoroacetamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion rates in peptide coupling reactions where a trifluoroacetamide is the N-terminal protecting group?
Low conversion rates in peptide coupling reactions involving N-terminal trifluoroacetamides can stem from several factors:
-
Reduced Nucleophilicity of the Amine: The strongly electron-withdrawing nature of the trifluoroacetyl group can decrease the nucleophilicity of the N-terminal amine, making it a less effective reactant in the coupling reaction.
-
Incomplete Deprotection: Residual trifluoroacetyl groups on the N-terminus will prevent the coupling reaction from occurring, leading to truncated or deletion sequences.[1] It is crucial to ensure complete removal of the trifluoroacetyl group prior to the coupling step.
-
Steric Hindrance: Bulky amino acid side chains near the coupling site can physically block the approach of the activated amino acid, slowing down the reaction.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making reactive sites inaccessible.[1][3] This is particularly common with hydrophobic sequences.[3]
-
Suboptimal Coupling Reagent or Conditions: The choice of coupling reagent and reaction conditions (e.g., temperature, time) is critical and may need to be optimized for challenging couplings.[1][4]
Q2: How can I monitor the completion of the trifluoroacetamide deprotection step?
Several methods can be used to confirm the complete removal of the trifluoroacetyl group:
-
Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect free primary amines on the solid support. A positive result (intense blue color) indicates the presence of a free amine, signifying successful deprotection.[5][6] However, it should be noted that N-terminal proline will yield a less intense red-brown color.[5]
-
HPLC and Mass Spectrometry (LC-MS): For a quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[1][7] This will confirm the presence of the desired deprotected peptide and identify any remaining protected starting material.
-
Alternative Colorimetric Tests: The bromophenol blue test and the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test are other options for monitoring deprotection.[5][6]
Q3: What are the recommended coupling reagents for difficult couplings involving trifluoroacetamide-deprotected peptides?
For sterically hindered or aggregation-prone sequences, standard coupling reagents may not be sufficient. Consider using more powerful onium-salt reagents:[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally more reactive than HBTU and can reduce racemization.[1][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[1][8]
-
PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Very efficient but may carry a higher risk of racemization.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers high efficiency with a potentially reduced risk of racemization.[1][2]
Q4: Can I perform a "double coupling" if the initial coupling reaction is incomplete?
Yes, performing a "double coupling" is a common strategy to improve yields for difficult couplings.[1][4] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.
Q5: What is "capping" and when should I use it?
Capping is the process of acetylating any unreacted N-terminal amines after a coupling step using a reagent like acetic anhydride. This terminates the unreacted peptide chains, preventing the formation of deletion sequences in the final product.[1] Capping is recommended if a coupling reaction remains incomplete even after a double coupling.
Troubleshooting Guide
Table 1: Troubleshooting Low Conversion Rates in Peptide Coupling with Trifluoroacetamides
| Symptom | Potential Cause | Recommended Action(s) | Monitoring/Verification |
| High amount of starting material (deprotected peptide) remains after coupling | Incomplete trifluoroacetamide deprotection. | Ensure complete deprotection by extending the reaction time or using a different deprotection cocktail.[9][10] | Kaiser test, HPLC/MS of a cleaved aliquot.[1][5] |
| Steric hindrance. | Increase coupling time and/or temperature (e.g., to 30-40°C).[1][2] Perform a double coupling.[1][4] Switch to a more potent coupling reagent (e.g., HATU, COMU).[1][2] | HPLC/MS analysis of the crude peptide. | |
| Peptide aggregation. | Switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or add DMSO.[3] Sonicate the reaction mixture.[3] | Visual inspection of resin swelling. Improved coupling efficiency in subsequent steps. | |
| Presence of deletion sequences in the final product | Incomplete coupling at a specific step. | Identify the problematic coupling step. Re-synthesize and optimize the coupling at that step (double coupling, stronger reagent).[4] "Cap" unreacted amines with acetic anhydride after the incomplete coupling step.[1] | HPLC/MS analysis of the final product. |
| Presence of side-products with unexpected mass | Racemization. | Use a weaker base like N-methylmorpholine (NMM) or collidine.[2] Add an additive like HOAt or Oxyma Pure to suppress racemization.[2] | Chiral HPLC analysis. |
| Aspartimide formation (if Asp is present). | Add HOBt to the piperidine deprotection solution (if Fmoc chemistry is used).[3] | HPLC/MS analysis. | |
| Unwanted side-chain trifluoroacetylation. | Minimize exposure to TFA during deprotection steps.[11] Use a TFA-stable resin support.[11] | HPLC/MS analysis. |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetamide (Tfa) Deprotection
This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.[7]
-
Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Base Addition: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
An alternative method involves using sodium borohydride in a mixed solvent system of THF and ethanol for rapid deprotection.[12][13]
Protocol 2: Standard Peptide Coupling using HBTU
This protocol provides a general procedure for solid-phase peptide coupling using HBTU.
-
Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is completely removed. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6 equivalents). Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines.[5] A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Visualizations
Caption: Troubleshooting workflow for low peptide coupling conversion.
This guide provides a starting point for troubleshooting low conversion rates in peptide coupling reactions involving trifluoroacetamides. For specific and complex issues, consulting detailed literature and considering the unique properties of the peptide sequence is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Page loading... [guidechem.com]
- 10. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 13. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
Navigating the Stability of 2,2,2-Trifluoro-N,N-dimethylacetamide in the Presence of Bases: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for understanding and troubleshooting the effects of basic conditions on 2,2,2-Trifluoro-N,N-dimethylacetamide.
This technical support center provides essential guidance on the stability of this compound when used in the presence of various bases. It is designed to assist researchers in anticipating potential challenges, troubleshooting experimental issues, and ensuring the integrity of their reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to basic conditions?
A1: this compound is susceptible to base-mediated hydrolysis. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by bases. The stability is highly dependent on the strength of the base, temperature, and reaction time.
Q2: What are the primary decomposition products of this compound in the presence of a base?
A2: The primary decomposition pathway is hydrolysis, which yields trifluoroacetate and dimethylamine. Under certain conditions, other side reactions may occur, but these are the principal products of base-catalyzed degradation.
Q3: Can I use common organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) with this compound?
A3: While weaker amine bases like TEA and DIPEA are generally more compatible than strong inorganic bases like sodium hydroxide, they can still promote slow hydrolysis, especially at elevated temperatures or with prolonged reaction times. It is crucial to assess the compatibility for your specific reaction conditions.
Q4: Are there any visible signs of decomposition?
A4: Decomposition of this compound is not always accompanied by a distinct color change. The most reliable way to monitor for decomposition is by analytical techniques such as NMR, GC-MS, or HPLC.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with bases.
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield or incomplete conversion | Decomposition of this compound by the base. | - Use a milder base if possible.- Lower the reaction temperature.- Reduce the reaction time.- Add the base slowly to the reaction mixture.- Monitor the reaction progress closely by TLC, LC-MS, or NMR. |
| Formation of unexpected byproducts | The base may be reacting with your starting materials or products in addition to the amide. | - Analyze the crude reaction mixture by GC-MS or LC-MS to identify byproducts.- Consider alternative, more selective bases.- Protect sensitive functional groups in your starting materials. |
| Inconsistent reaction outcomes | Variability in the quality or water content of the this compound or the base. | - Use a fresh, high-purity grade of this compound.- Ensure the base is anhydrous, if required for the reaction.- Standardize the source and handling of all reagents. |
Quantitative Stability Data
While specific kinetic data for the base-catalyzed hydrolysis of this compound is not extensively available in the literature, the following table provides a qualitative and estimated stability profile with common bases. This information is based on general principles of amide stability and data from analogous compounds.
| Base | Strength | Estimated Stability of this compound | Potential for Decomposition |
| Sodium Hydroxide (NaOH) | Strong | Low | High |
| Potassium Hydroxide (KOH) | Strong | Low | High |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, Non-nucleophilic | Moderate | Moderate to High |
| Triethylamine (TEA) | Weak | High | Low to Moderate |
| Diisopropylethylamine (DIPEA) | Weak, Hindered | High | Low |
| Potassium Carbonate (K₂CO₃) | Moderate | Moderate | Moderate |
Note: "High Stability" implies that significant decomposition is unlikely under typical reaction conditions (room temperature, short reaction times). "Low Stability" suggests that decomposition is likely to be rapid. These are general guidelines and the actual stability will depend on the specific experimental parameters.
Experimental Protocols
Protocol for Monitoring the Stability of this compound in the Presence of a Base using HPLC
This protocol provides a general method for quantitatively assessing the stability of this compound under specific basic conditions.
Materials:
-
This compound
-
Base of interest (e.g., NaOH, TEA)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Internal standard (e.g., a stable compound with a distinct retention time)
-
HPLC system with a C18 column and UV detector
-
Autosampler vials
-
Quenching solution (e.g., a dilute solution of a weak acid like acetic acid)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the internal standard of a known concentration in the same solvent.
-
Prepare a solution of the base of the desired concentration in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound stock solution and the internal standard stock solution.
-
At time zero (t=0), add the base solution to the reaction vessel and start a timer.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to an autosampler vial containing the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Monitor the disappearance of the this compound peak and the appearance of any product peaks relative to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration versus time to determine the rate of decomposition and the half-life of the compound under the tested conditions.
-
Visualizing Reaction Pathways and Workflows
To aid in understanding the processes involved, the following diagrams illustrate the hydrolysis pathway and a general troubleshooting workflow.
strategies for drying 2,2,2-Trifluoro-N,N-dimethylacetamide for anhydrous reactions
This technical support guide provides researchers, scientists, and drug development professionals with strategies for drying 2,2,2-Trifluoro-N,N-dimethylacetamide for use in anhydrous reactions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous this compound in certain reactions?
Water can act as an unwanted nucleophile or a proton source, interfering with a wide range of moisture-sensitive reactions. This can lead to side product formation, reduced yields, and in some cases, complete reaction failure. Given that this compound is employed as a polar aprotic solvent in various sensitive transformations, ensuring its anhydrous state is paramount for reaction reproducibility and success.[1]
Q2: What are the primary challenges in drying this compound?
The main challenge stems from the reactivity of the trifluoroacetyl group. This group is highly electron-withdrawing, which makes the carbonyl carbon susceptible to nucleophilic attack.[2] Consequently, strongly basic or reactive drying agents commonly used for other solvents might lead to the decomposition of this compound, especially at elevated temperatures during distillation. For its non-fluorinated analog, N,N-dimethylformamide (DMF), decomposition is observed when using strong bases like calcium hydride at room temperature.[3][4]
Q3: What are the recommended strategies for drying this compound?
Given the limited direct experimental data for this specific solvent, a cautious and stepwise approach is recommended. The preferred methods involve the use of relatively inert drying agents followed by distillation under reduced pressure.
Recommended Drying Agents:
-
Molecular Sieves (3Å or 4Å): These are generally the safest initial choice due to their chemical inertness. They can effectively remove water without significant risk of reacting with the solvent.[5][6][7]
-
Barium Oxide (BaO): This has been used for drying N,N-dimethylacetamide (DMAc) and represents a milder basic drying agent compared to alkali metal hydrides.[3]
-
Calcium Sulfate (Drierite™): A neutral and generally safe drying agent, suitable for pre-drying.
Distillation:
-
Vacuum Distillation: Following treatment with a drying agent, distillation under reduced pressure is crucial. This allows for purification at a lower temperature, minimizing the risk of thermal decomposition. The boiling point of this compound is 135-137 °C at atmospheric pressure.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in anhydrous reaction | Incomplete drying of the solvent. | - Extend the contact time with the drying agent. - Ensure proper activation of molecular sieves. - Perform a final distillation step. - Verify water content using Karl Fischer titration. |
| Solvent discoloration during drying/distillation | Decomposition of the solvent. | - Avoid using highly reactive drying agents like calcium hydride without small-scale stability tests. - Use a lower distillation pressure to reduce the boiling temperature. - Ensure all glassware is scrupulously clean. |
| Inconsistent reaction results | Variable water content in the solvent. | - Standardize the drying protocol. - Always use freshly dried solvent for sensitive reactions. - Store the dried solvent over activated molecular sieves under an inert atmosphere. |
| Difficulty in removing the last traces of water | The solvent is hygroscopic. | - A final distillation from a fresh portion of a mild drying agent may be necessary. - Handle the dried solvent under an inert atmosphere (e.g., in a glovebox). |
Experimental Protocols
Protocol 1: Drying with Molecular Sieves and Vacuum Distillation
This is the most recommended general-purpose method due to its mildness.
Materials:
-
This compound (reagent grade)
-
3Å or 4Å molecular sieves
-
Distillation apparatus
-
Vacuum pump
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Activation of Molecular Sieves: Place the molecular sieves in a flask and heat them in a drying oven at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum.[6] Allow to cool to room temperature in a desiccator over a drying agent.
-
Pre-drying: Add the activated molecular sieves (approximately 50 g per 1 L of solvent) to the flask containing this compound.
-
Stirring: Stir the mixture under an inert atmosphere for at least 24 hours at room temperature.
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Decantation: Carefully decant the pre-dried solvent into the distillation flask, leaving the molecular sieves behind.
-
Vacuum Distillation: Apply a vacuum and gently heat the distillation flask. Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied pressure.
-
Storage: Store the freshly distilled, anhydrous solvent over freshly activated molecular sieves in a sealed flask under an inert atmosphere.
Protocol 2: Azeotropic Distillation (Theoretical Approach)
While no specific azeotropic data for this compound with common entrainers was found, azeotropic distillation is a powerful technique for water removal from its non-fluorinated analog, DMAc, using benzene.[3] A similar approach with a non-polar solvent like toluene could be explored cautiously.
Materials:
-
This compound
-
Toluene (or another suitable entrainer)
-
Distillation apparatus with a Dean-Stark trap
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus with a Dean-Stark trap. Ensure all glassware is dry.
-
Charging the Flask: Add the this compound and toluene (approximately 10-20% by volume) to the distillation flask.
-
Azeotropic Removal of Water: Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap. The lower aqueous layer can be periodically drained.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Removal of Entrainer: Reconfigure the apparatus for simple distillation and carefully distill off the toluene.
-
Final Purification: The remaining this compound should be distilled under reduced pressure to remove any residual toluene and other impurities.
-
Storage: Store the anhydrous solvent as described in Protocol 1.
Quantitative Data Summary
| Drying Agent/Method | Typical Achievable Water Content (ppm) for Polar Aprotic Solvents | Reference |
| Activated 3Å Molecular Sieves (24h) | < 10 | [5] |
| Calcium Hydride (followed by distillation) | < 15 (for Dichloromethane) | [5] |
| Barium Oxide (followed by distillation) | Not quantitatively reported, but recommended for DMF | [3][4] |
Note: The efficiency of drying agents can be significantly affected by the initial water content of the solvent, the amount of drying agent used, the contact time, and the temperature.
Verification of Anhydrous Conditions
Karl Fischer Titration:
The most reliable method for determining the water content in a solvent is Karl Fischer titration.[1][8][9] Both volumetric and coulometric methods are suitable. For very low water content (< 100 ppm), coulometric Karl Fischer titration is preferred for its higher accuracy.[5]
Visualizations
Caption: A flowchart outlining the recommended strategy for drying this compound.
Caption: A step-by-step workflow for the recommended drying protocol using molecular sieves.
References
- 1. mcckf.com [mcckf.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
A Head-to-Head Comparison: 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA) vs. N,N-Dimethylformamide (DMF) as Solvents in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical synthesis. This guide provides an objective comparison of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA) and the widely used N,N-Dimethylformamide (DMF), offering insights into their physical properties, performance in synthesis, and safety profiles.
Executive Summary
N,N-Dimethylformamide (DMF) is a ubiquitous polar aprotic solvent, prized for its excellent solvating power for a wide range of organic and inorganic compounds. However, its well-documented hepatotoxicity and reproductive hazards have prompted a search for safer alternatives. This compound (TFDA), a fluorinated analog of dimethylacetamide, presents itself as a potential substitute. This guide will delve into a detailed comparison of these two solvents, supported by their physicochemical properties and available data on their applications in synthesis. While direct comparative studies are limited, this guide aims to provide a comprehensive overview to aid in solvent selection.
Physical and Chemical Properties: A Tabular Comparison
A solvent's physical and chemical properties are fundamental to its behavior and suitability for a particular reaction. The following tables summarize the key properties of TFDA and DMF.
| Property | This compound (TFDA) | N,N-Dimethylformamide (DMF) |
| CAS Number | 1547-87-1[1][2] | 68-12-2[3][4] |
| Molecular Formula | C₄H₆F₃NO[1][2] | C₃H₇NO[3] |
| Molecular Weight | 141.09 g/mol [1][2][5] | 73.09 g/mol [3][6] |
| Boiling Point | 132-137 °C[1][5][7] | 153 °C[3][4][6] |
| Melting Point | Not available[2] | -61 °C[3][4][6] |
| Density | 1.23-1.26 g/mL[1][2][5] | 0.944-0.949 g/mL[3][6][8][9] |
| Appearance | Colorless to pale yellow liquid[1][2] | Colorless to very slightly yellow liquid[3][10] |
| Odor | Not specified | Faint, fishy odor[10] |
| Solubility in Water | Low[11] | Miscible[8] |
Performance in Synthesis: A Comparative Overview
Due to a lack of direct head-to-head comparative studies in the published literature, the performance of TFDA versus DMF as a solvent must be inferred from their properties and known applications.
N,N-Dimethylformamide (DMF) is a workhorse solvent in a vast array of chemical transformations. Its high dielectric constant and polar aprotic nature make it particularly effective in accelerating reactions that involve polar transition states, such as S_N2 reactions.[8] It is a common solvent for:
-
Peptide Synthesis: DMF is the traditional solvent of choice for solid-phase peptide synthesis (SPPS) due to its excellent solvating power for amino acids and resins.[8]
-
Polymer Chemistry: It is used in the production of acrylic fibers and other polymers.[8]
-
Catalysis: DMF is employed in various catalytic reactions, including the Heck reaction and Vilsmeier-Haack reactions, where it can also act as a reagent.[8]
This compound (TFDA) , with its trifluoromethyl group, exhibits unique electronic properties. The strong electron-withdrawing nature of the fluorine atoms renders the carbonyl carbon more electrophilic.[1] While primarily documented as a reagent for trifluoroacetylation, its properties suggest its potential as a specialized solvent.
-
Potential Advantages of TFDA:
-
Enhanced Stability: The trifluoromethyl group can impart greater thermal and chemical stability compared to the formyl group in DMF.[1]
-
Modified Reactivity: The electronic effects of the CF₃ group could influence reaction pathways and potentially lead to different product distributions or reaction rates compared to DMF.
-
Specialized Applications: Its unique properties may be advantageous in reactions where DMF's reactivity (e.g., formylation side reactions) is problematic.
-
Inferred Performance Comparison:
| Feature | This compound (TFDA) | N,N-Dimethylformamide (DMF) |
| Solvating Power | Expected to be a good solvent for polar compounds due to its amide structure, though potentially less so than DMF for some substrates due to lower polarity and water miscibility. | Excellent solvating power for a wide range of organic and inorganic compounds.[8] |
| Reaction Kinetics | The electron-withdrawing CF₃ group may influence reaction rates, potentially accelerating or decelerating reactions compared to DMF depending on the mechanism. | Known to accelerate polar reactions like S_N2.[8] |
| Side Reactions | Less likely to undergo formylation-related side reactions that can be observed with DMF. | Can act as a formylating agent in some reactions, leading to impurities.[8] |
| Thermal Stability | The C-F bonds are stronger than C-H bonds, suggesting higher thermal stability.[1] | Can decompose near its boiling point to dimethylamine and carbon monoxide.[8] |
Experimental Protocols
General Protocol for a Comparative Nucleophilic Substitution Reaction:
Objective: To compare the efficacy of TFDA and DMF as solvents for the reaction of an alkyl halide with a nucleophile.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Nucleophile (e.g., sodium azide)
-
This compound (TFDA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Internal standard for GC analysis (e.g., decane)
-
Reaction vials, magnetic stirrer, heating block, GC-MS equipment
Procedure:
-
Reaction Setup: In two separate oven-dried reaction vials, place the alkyl halide (1.0 mmol) and the nucleophile (1.2 mmol).
-
Solvent Addition: To one vial, add anhydrous TFDA (5 mL). To the second vial, add anhydrous DMF (5 mL).
-
Internal Standard: Add the internal standard (0.1 mmol) to each vial.
-
Reaction: Place both vials in a pre-heated heating block at the desired temperature (e.g., 80 °C) and stir the reactions.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Quenching and Extraction: Quench the aliquot with water and extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted samples by GC-MS to determine the conversion of the starting material and the yield of the product by comparing the peak areas to that of the internal standard.
Data to Collect:
-
Reaction conversion at each time point.
-
Final product yield after 24 hours.
-
Formation of any side products.
Safety and Environmental Profile
The safety and environmental impact of a solvent are paramount considerations in modern chemistry.
Safety Comparison:
| Hazard Statement (GHS) | This compound (TFDA) | N,N-Dimethylformamide (DMF) |
| Flammability | H226: Flammable liquid and vapor[12] | H226: Flammable liquid and vapour[9][13] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[12] | Not classified |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[12] | H312: Harmful in contact with skin[13] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[12] | H332: Harmful if inhaled[13] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[12] | Not classified |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[12] | H319: Causes serious eye irritation[9][13] |
| Respiratory Irritation | H335: May cause respiratory irritation[12] | Not classified |
| Reproductive Toxicity | Not classified | H360D: May damage the unborn child[9][13] |
| Specific Target Organ Toxicity | Not classified | May cause liver damage through prolonged or repeated exposure.[14] |
Environmental Profile:
Information on the environmental fate and impact of TFDA is scarce. DMF is known to be miscible with water and biodegradable, but its toxicity to aquatic organisms is a concern.[8] Given the presence of fluorine in TFDA, its persistence and potential for bioaccumulation would require thorough investigation before widespread adoption.
Visualization of Experimental Workflow and Solvent Comparison Logic
To visually represent the process of comparing these solvents and the underlying logic, the following diagrams are provided.
Caption: A typical workflow for comparing the performance of TFDA and DMF as solvents.
Caption: Logical considerations for solvent selection in chemical synthesis.
Conclusion
N,N-Dimethylformamide remains a highly effective and versatile solvent in chemical synthesis. However, its significant health and safety concerns necessitate the exploration of viable alternatives. This compound presents an interesting profile with potential advantages in terms of thermal stability and a different reactivity pattern that may be beneficial in specific applications.
The primary hurdle to the widespread adoption of TFDA as a DMF replacement is the current lack of comprehensive, direct comparative data on its performance across a range of chemical reactions. Furthermore, a more thorough understanding of its environmental fate and a broader toxicological profile are essential.
For researchers and drug development professionals, the choice between TFDA and DMF will depend on a careful evaluation of the specific requirements of their synthesis, including the reaction mechanism, desired product purity, and, critically, the health and safety implications. While DMF is the established standard, TFDA warrants consideration as a potentially safer and, in some cases, more suitable alternative, meriting further investigation and comparative studies.
References
- 1. This compound | 1547-87-1 | Benchchem [benchchem.com]
- 2. labproinc.com [labproinc.com]
- 3. N,N-Dimethylformamide [drugfuture.com]
- 4. N,N-Dimethylformamide CAS#: 68-12-2 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. N,N-Dimethylformamide CAS 68-12-2 | 103053 [merckmillipore.com]
- 10. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Dimethyltrifluoroacetamide | 1547-87-1 [chemicalbook.com]
- 12. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mobile [my.chemius.net]
- 14. nj.gov [nj.gov]
A Comparative Guide to the Polarity of 2,2,2-Trifluoro-N,N-dimethylacetamide and DMSO
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis, analysis, and formulation development. A solvent's polarity, in particular, can significantly influence reaction rates, equilibrium positions, and the solubility of compounds. This guide provides an objective comparison of the polarity of two important polar aprotic solvents: 2,2,2-Trifluoro-N,N-dimethylacetamide (TF-DMA) and Dimethyl sulfoxide (DMSO).
Introduction
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent known for its exceptional solvating power for a broad range of polar and nonpolar compounds.[1] Its utility spans organic synthesis, analytical chemistry, and cell biology.[1]
This compound (TF-DMA) is a fluorinated amide that is gaining interest as a solvent and reagent. The presence of the trifluoromethyl group is known to enhance the polarity and solvation capabilities of organic molecules.
This guide will compare the polarity of these two solvents based on their fundamental physical properties and provide established experimental protocols for their empirical determination.
Physical Properties and Polarity Parameters
A solvent's polarity is a complex property that is best described by a combination of physical parameters. The most common indicators are the dipole moment (μ) and the dielectric constant (ε). The dipole moment reflects the separation of charge within a single molecule, while the dielectric constant measures the ability of the bulk solvent to separate ions.
| Property | This compound (TF-DMA) | Dimethyl sulfoxide (DMSO) |
| Dipole Moment (μ) | ~3.8 D | 3.96 - 4.3 D[2][3] |
| Dielectric Constant (ε) | Not available in cited literature | 46.7 - 48.9[3] |
Experimental Determination of Solvent Polarity
To empirically compare the polarity of solvents, solvatochromic dyes are frequently employed. These dyes exhibit a change in their UV-visible absorption or fluorescence spectrum in response to the polarity of the solvent.
Experimental Workflow for Polarity Determination
Caption: Workflow for the experimental comparison of solvent polarity.
Protocol 1: Using Reichardt's Dye (Betaine 30)
Reichardt's dye exhibits a significant negative solvatochromism, meaning its longest wavelength absorption maximum (λmax) shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. This shift is used to calculate the empirical solvent polarity parameter, ET(30).
Materials:
-
Reichardt's Dye (Betaine 30)
-
This compound (TF-DMA)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of Reichardt's dye: Dissolve a precisely weighed amount of Reichardt's dye in a suitable, relatively nonpolar solvent (e.g., acetone) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare sample solutions: In separate volumetric flasks, add a small, precise volume of the Reichardt's dye stock solution. Dilute to the mark with TF-DMA and DMSO, respectively, to obtain solutions of the same dye concentration.
-
Acquire UV-Vis spectra: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 400-900 nm).
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax) for each solvent.
-
Calculate ET(30): The ET(30) value in kcal/mol can be calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
A higher ET(30) value indicates a higher solvent polarity.
Protocol 2: Using Nile Red
Nile red is a fluorescent solvatochromic dye. Its fluorescence emission maximum shifts to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity.
Materials:
-
Nile Red
-
This compound (TF-DMA)
-
Dimethyl sulfoxide (DMSO)
-
Fluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of Nile Red: Dissolve a small amount of Nile Red in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare sample solutions: In separate volumetric flasks, add a small aliquot of the Nile Red stock solution and dilute to the mark with TF-DMA and DMSO. The final concentration of the dye should be low enough to avoid inner filter effects.
-
Acquire fluorescence spectra: Record the fluorescence emission spectrum for each solution using an excitation wavelength at which the dye absorbs strongly (e.g., 550 nm).
-
Determine emission λmax: Identify the wavelength of maximum fluorescence emission for each solvent.
A longer emission wavelength for Nile red corresponds to a higher solvent polarity.
Logical Relationship of Polarity Parameters
The polarity of a solvent is a multifaceted property. The relationship between molecular and bulk properties, and their empirical measurement, can be visualized as follows:
Caption: Interrelation of polarity parameters.
Conclusion
Both this compound and DMSO are highly polar aprotic solvents. Based on the available dipole moment data, DMSO appears to be slightly more polar at the molecular level. However, a definitive comparison of their bulk polarity, as indicated by the dielectric constant, cannot be made due to the lack of reported data for TF-DMA.
For researchers and drug development professionals requiring a precise understanding of the relative polarity of these solvents for a specific application, it is highly recommended to perform experimental determinations using solvatochromic dyes such as Reichardt's dye or Nile red, following the protocols outlined in this guide. Such empirical data will provide the most accurate and application-relevant comparison of the polarity of TF-DMA and DMSO.
References
2,2,2-Trifluoro-N,N-dimethylacetamide: A Superior Polar Aprotic Solvent for Modern Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA) over conventional polar aprotic solvents.
In the landscape of chemical synthesis and drug development, the choice of solvent is paramount, influencing reaction kinetics, product purity, and overall process efficiency. While traditional polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) have been mainstays in the laboratory, the emergence of fluorinated solvents like this compound (TFDA) presents a compelling alternative with distinct advantages. This guide provides an objective comparison of TFDA with its non-fluorinated counterparts, supported by physicochemical data and outlining its potential in critical applications.
Physicochemical Properties: A Comparative Overview
The unique properties of TFDA stem from the presence of the trifluoromethyl (-CF3) group, which significantly alters its electronic characteristics compared to conventional polar aprotic solvents. This electron-withdrawing group enhances the polarity of the molecule and its ability to solvate a wide range of compounds.[1][2]
| Property | This compound (TFDA) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl sulfoxide (DMSO) |
| Molecular Formula | C₄H₆F₃NO[1] | C₃H₇NO | C₄H₉NO | C₅H₉NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 141.09[1] | 73.09 | 87.12 | 99.13 | 78.13 |
| Boiling Point (°C) | 135-137[2] | 153 | 165 | 202 | 189 |
| Density (g/cm³) | 1.26[2] | 0.944 | 0.937 | 1.028 | 1.100 |
| Refractive Index | 1.36[3] | 1.430 | 1.438 | 1.470 | 1.479 |
| Dipole Moment (D) | High (not specified) | 3.82 | 3.79 | 4.09 | 3.96 |
Key Advantages of TFDA in Chemical Synthesis
The distinct physicochemical properties of TFDA translate into several practical advantages in a laboratory setting, particularly for challenging chemical transformations relevant to drug discovery and development.
Enhanced Solvating Power
Increased Reactivity and Selectivity
Fluorinated solvents can significantly influence the reactivity and selectivity of chemical reactions.[4][5] The high polarity and coordinating ability of TFDA can stabilize charged intermediates and transition states, potentially accelerating reaction rates and altering reaction pathways to favor the desired product. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of a polar aprotic solvent is known to be critical for catalyst stability and turnover. While specific studies directly comparing TFDA in Suzuki couplings are limited, the known effects of polar solvents suggest its potential for improved performance.
High Thermal and Chemical Stability
TFDA exhibits high thermal stability, allowing for reactions to be conducted at elevated temperatures.[2] This is particularly beneficial for overcoming high activation energy barriers in sluggish reactions. Furthermore, its chemical inertness under many reaction conditions prevents unwanted side reactions with the solvent itself.
Applications in Drug Development
The advantageous properties of TFDA make it a valuable tool in various stages of drug development, from discovery synthesis to formulation.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of drug discovery, and the choice of solvent is critical for efficient resin swelling, reagent dissolution, and peptide chain elongation.[6] While DMF and NMP are commonly used, their potential for side reactions and the formation of impurities is a known drawback. The high polarity and stability of TFDA make it a promising alternative for SPPS, potentially leading to higher purity crude peptides and simplifying purification processes.
Synthesis of Complex Molecules
The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences with challenging chemical transformations. TFDA's ability to dissolve a wide range of substrates and reagents, coupled with its potential to enhance reactivity and selectivity, makes it an attractive solvent for the synthesis of complex molecular architectures.
Experimental Protocols
While specific experimental data directly comparing TFDA with other polar aprotic solvents is emerging, the following general protocols for key reactions can be adapted to include TFDA as a solvent for comparative studies.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for performing a Suzuki-Miyaura coupling, which can be used to compare the efficacy of TFDA against other polar aprotic solvents.
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the desired polar aprotic solvent (TFDA, DMF, DMAc, NMP, or DMSO) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to isolate the desired product.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc-based)
This protocol outlines the basic steps of Fmoc-based SPPS, which can be adapted to evaluate the performance of TFDA.
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in the chosen solvent (TFDA, DMF, or NMP) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in the chosen solvent to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with the chosen solvent to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain using a suitable coupling reagent (e.g., HBTU/DIPEA) in the chosen solvent.
-
Washing: Wash the resin with the chosen solvent to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
Logical Workflow for Solvent Screening in Reaction Optimization
The selection of an optimal solvent is a critical step in reaction development. A systematic approach to screening different solvents, including TFDA and conventional polar aprotic solvents, can be visualized as follows:
Caption: A logical workflow for the systematic screening of solvents to optimize a chemical reaction.
Safety and Handling
A comparative overview of the safety profiles of TFDA and other common polar aprotic solvents is crucial for their responsible use in a laboratory setting.
| Solvent | GHS Hazard Statements |
| This compound (TFDA) | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1] |
| N,N-Dimethylformamide (DMF) | H226 (Flammable liquid and vapor), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child) |
| N,N-Dimethylacetamide (DMAc) | H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child) |
| N-Methyl-2-pyrrolidone (NMP) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360 (May damage fertility or the unborn child) |
| Dimethyl sulfoxide (DMSO) | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Note: Always consult the latest Safety Data Sheet (SDS) for each solvent before use and handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.
Conclusion
This compound presents a compelling profile as a modern polar aprotic solvent. Its enhanced solvating power, high thermal and chemical stability, and potential to positively influence reaction outcomes make it a valuable addition to the chemist's toolbox. While direct, extensive comparative data is still being established, the fundamental principles of physical organic chemistry and the known benefits of fluorination strongly suggest that TFDA can offer significant advantages over traditional solvents in a wide range of applications, particularly in the demanding context of pharmaceutical research and development. As the field continues to seek safer, more efficient, and more effective chemical processes, TFDA is poised to play an increasingly important role.
References
- 1. A high throughput synthetic workflow for solid state synthesis of oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Rapid planning and analysis of high-throughput experiment arrays for reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
A Comparative Study of Trifluoroacetamide Derivatives in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for efficient and high-fidelity peptide synthesis methodologies is ongoing. While the Fmoc and Boc protecting group strategies dominate the landscape, derivatives of trifluoroacetamide are emerging as noteworthy alternatives, offering unique advantages in specific applications. This guide provides an objective, data-driven comparison of trifluoroacetamide derivatives with established methods in peptide synthesis, supported by experimental data and detailed protocols.
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). These groups temporarily block reactive functional groups, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence. The ideal protecting group should be stable during the coupling reactions but readily and selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain. This guide focuses on the trifluoroacetyl (Tfa) group and its derivatives, evaluating their performance against the industry-standard Fmoc (9-fluorenylmethoxycarbonyl) protecting group.
Performance Comparison: Trifluoroacetyl (Tfa) vs. Fmoc
The selection of a protecting group significantly impacts coupling efficiency, racemization, and overall purity of the synthesized peptide. While comprehensive comparative data for a wide range of trifluoroacetamide derivatives is still emerging, studies on N-trifluoroacetyl-protected amino acid chlorides provide valuable insights.
| Parameter | Trifluoroacetyl (Tfa) Derivatives | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Protecting Group | N-Trifluoroacetyl (TFA) | 9-Fluorenylmethoxycarbonyl | tert-Butoxycarbonyl |
| Deprotection Condition | Mild basic conditions (e.g., piperidine, NaOH)[1] | Mild base (e.g., 20% piperidine in DMF)[2] | Moderate to strong acid (e.g., 25-50% TFA in DCM)[1] |
| Orthogonality | Orthogonal to acid-labile groups (Boc, Trt, Pbf)[1] | Orthogonal to acid-labile side-chain protecting groups[3] | Quasi-orthogonal to benzyl-based side-chain protecting groups[3] |
| Coupling Efficiency | High, with modern coupling reagents, can exceed 99%[2] | Can exceed 99% with optimized protocols[2] | Generally high |
| Racemization | Prone to racemization during activation, but can be minimized under specific conditions. For N-TFA-L-phenylalanyl acid chloride, the rate constant for racemization (azlactone formation) is significantly lower than for coupling. | Can be significant for sensitive amino acids like Cysteine and Histidine, especially with base-mediated coupling reagents.[4] | Generally low when using urethane-based protecting groups. |
| Key Advantages | Potential for improved atom economy and lower cost compared to Fmoc.[5][6] Stable to strong acids.[1] | Milder deprotection conditions compared to Boc. Amenable to automation.[3] | Robust and well-established methodology. |
| Key Disadvantages | Prone to racemization during activation under certain conditions. Can cause chain cleavage during alkaline hydrolysis. | The Fmoc group is large and relatively expensive.[5] | Requires the use of strong acids for deprotection, which can be harsh on sensitive peptides. |
Quantitative Data on Coupling and Racemization
A key study on the use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions provided the following quantitative data, demonstrating the potential for high efficiency and stereochemical integrity under optimized conditions.
| Reaction | Second-Order Rate Constant (L/mol·s) |
| Coupling (N-TFA-L-phenylalanyl acid chloride with L-phenylalanine methyl ester) | 4260 |
| Racemization (Azlactone formation of N-TFA-L-phenylalanyl acid chloride) | 3.6 |
This significant difference in reaction rates allows for coupling to proceed to completion with minimal epimerization, provided that the reaction conditions, particularly temperature, are carefully controlled.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for peptide synthesis using Fmoc protection and a protocol for the use of an N-trifluoroacetyl derivative as a capping agent.
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle in a standard Fmoc SPPS workflow.
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes.[7]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 3 minutes followed by 10 minutes) to ensure complete removal.[7] The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF. This activated solution is then added to the resin, and the mixture is agitated for 1-2 hours at room temperature.[2]
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test, which detects free primary amines.[7]
-
Repeat Cycle: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA), along with scavengers such as water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[7]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Protocol 2: N-Trifluoroacetyl-Glycine (TFA-Gly-OH) as a Capping Agent in Fmoc-SPPS
This protocol describes the use of a trifluoroacetamide derivative to cap unreacted amino groups, preventing the formation of deletion sequences.
-
Preparation of Activated TFA-Gly-OH Solution: A 0.5 M stock solution of activated TFA-Gly-OH is prepared by dissolving TFA-Gly-OH (1 equivalent) and HOBt (1 equivalent) in DMF. DIC (1 equivalent) is then added, and the mixture is allowed to pre-activate for 10-15 minutes at room temperature. This solution should be prepared fresh before each capping cycle.[7]
-
Fmoc-SPPS Cycle: A standard Fmoc-SPPS cycle (as described in Protocol 1) is performed, including the amino acid coupling step.
-
Capping Step: After the coupling step and subsequent washing, the freshly prepared activated TFA-Gly-OH capping solution is added to the resin. DIPEA (2 equivalents) is also added to the reaction mixture, which is then agitated for 30-45 minutes at room temperature.[7]
-
Washing: The resin is washed thoroughly with DMF and then with dichloromethane (DCM).[7]
-
Continue SPPS Cycle: The synthesis proceeds with the next Fmoc deprotection step for the subsequent amino acid in the sequence.[7]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: A standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Integration of an N-Trifluoroacetyl-Glycine capping step into an Fmoc-SPPS cycle.
Conclusion
Trifluoroacetamide derivatives, particularly the trifluoroacetyl (Tfa) group, present an interesting alternative to conventional protecting groups in peptide synthesis. The primary advantages lie in their stability to acidic conditions, allowing for orthogonal deprotection strategies, and the potential for improved atom economy. However, the propensity for racemization during the activation step requires careful optimization of reaction conditions.
The use of N-trifluoroacetyl-protected amino acid chlorides has shown promise, with studies indicating high coupling rates and excellent preservation of stereochemistry. Furthermore, trifluoroacetamide derivatives like TFA-Gly-OH can be effectively employed as capping agents to minimize the formation of deletion sequences in SPPS.
While the currently available data is promising, a more comprehensive comparative analysis across a wider range of trifluoroacetamide derivatives and amino acids is needed to fully elucidate their potential and limitations. Future research in this area will be invaluable for expanding the toolbox of peptide chemists and enabling the synthesis of increasingly complex and challenging peptide targets. Researchers and drug development professionals are encouraged to consider the unique properties of trifluoroacetamide derivatives for specific applications where their advantages in orthogonality and stability can be leveraged to achieve higher purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Reaction Mechanisms Involving 2,2,2-Trifluoro-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reaction mechanisms involving 2,2,2-Trifluoro-N,N-dimethylacetamide, contrasting its performance with alternative reagents and methodologies. The inclusion of the trifluoromethyl (-CF3) group is a critical strategy in modern drug discovery and materials science, enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a valuable reagent for introducing this moiety. This document outlines its primary reaction pathways, supported by experimental data and detailed protocols, to aid researchers in validating and selecting optimal synthetic routes.
Key Reaction Mechanisms and Synthetic Utility
This compound is primarily utilized as a trifluoroacetylating agent and as a reactant in C-N bond-forming reactions like hydroamidation. Its reactivity stems from the strong electron-withdrawing nature of the three fluorine atoms, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1]
1.1. Synthesis of this compound
A common and efficient method for synthesizing the title compound is through the reaction of N,N-dimethylacetamide with trifluoroacetic anhydride. The proposed mechanism involves the nucleophilic attack of the nitrogen atom of N,N-dimethylacetamide on a carbonyl carbon of the anhydride, leading to the substitution of the acetyl group with a trifluoroacetyl group.[1][2]
Caption: Proposed synthesis pathway for this compound.
1.2. Trifluoroacetylation of Nucleophiles
As a potent electrophile, this compound readily reacts with strong nucleophiles, such as organolithium reagents, to form trifluoromethyl ketones. This transformation is fundamental in creating complex fluorinated molecules.[1] The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by workup to yield the final product.
Caption: Experimental workflow for trifluoroacetylation using a strong nucleophile.
1.3. Base-Catalyzed Hydroamidation
This compound can participate in hydroamidation reactions with activated alkenes, such as acrylates, in the presence of a suitable base like 1,8-Diazabicycloundec-7-ene (DBU).[3] This reaction forms a new C-N bond and is an atom-economical method for synthesizing more complex amide structures. N-aryl trifluoroacetamides have shown near quantitative conversions in these reactions.[3]
Caption: Logical diagram of a base-catalyzed hydroamidation reaction.
Comparative Performance and Data
The choice of reagent is critical for yield, selectivity, and operational simplicity. Below is a comparison of this compound with common alternatives.
2.1. Comparison of Trifluoroacetylating Agents
| Feature | This compound | Trifluoroacetic Anhydride (TFAA) | Ethyl Trifluoroacetate |
| Reactivity | Moderate to High; requires strong nucleophiles or activation. | Very High; reacts rapidly with most nucleophiles (alcohols, amines). | Moderate; often requires heating or catalysis for amidation.[2] |
| Selectivity | Good; generally less aggressive than TFAA, allowing for better functional group tolerance. | Low; can be unselective and lead to multiple acylations or side reactions. | Good; offers a balance of reactivity and selectivity. |
| Byproducts | Dimethylamine (volatile). | Trifluoroacetic acid (corrosive, requires scavenging). | Ethanol (volatile, generally benign).[2] |
| Handling | Liquid, relatively stable. | Highly corrosive, moisture-sensitive liquid. Requires careful handling. | Volatile, flammable liquid. |
| Typical Use Case | Reactions with strong carbanionic nucleophiles. | General acylation of alcohols and amines where high reactivity is needed. | Amidation of amines, often under thermal conditions. |
2.2. Summary of Reported Experimental Data
The following table summarizes quantitative data from reactions involving this compound.
| Reaction Type | Substrate/Reagent | Catalyst/Conditions | Yield | Reference |
| Synthesis | N,N-dimethylacetamide + Trifluoroacetic Anhydride | Reflux | 70-90% | [2] |
| Trifluoroacetylation | 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole + t-BuLi | Anhydrous THF, -78 °C to RT | 58% | ,[4] |
| Hydroamidation | 2,2,2-trifluoro-N-mesitylacetamide + Methyl Acrylate | DBU (10 mol%), 40 °C | Quantitative | [3] |
Detailed Experimental Protocols
3.1. Protocol for Trifluoroacetylation of an Oxazole Derivative
This procedure details the reaction of an organolithium species with this compound to yield a trifluoroacetylated product.[4]
Materials:
-
2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi, 1.7 M in pentane, 1.3 equivalents)
-
This compound (2 equivalents)
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the oxazole substrate (1 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add t-BuLi (1.3 equiv) dropwise.
-
Stir the reaction mixture for 1 hour at -40 °C.
-
Cool the mixture back down to -78 °C and add this compound (2 equiv).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water, followed by 2M HCl.
-
Extract the mixture with EtOAc.
-
Wash the organic layer with saturated aqueous NaCl and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude material by flash chromatography on silica gel to yield the final trifluoroacetylated compound.
3.2. Representative Protocol for Base-Catalyzed Hydroamidation
This protocol is representative of the hydroamidation of an acrylate using a trifluoroacetamide derivative and DBU as a catalyst.[3]
Materials:
-
N-aryl trifluoroacetamide (1 equivalent)
-
Methyl acrylate (1.1 equivalents)
-
1,8-Diazabicycloundec-7-ene (DBU, 10 mol%)
Procedure:
-
Combine the N-aryl trifluoroacetamide (1 equiv) and methyl acrylate (1.1 equiv) in a reaction vessel.
-
Add DBU (10 mol%) to the mixture.
-
Heat the reaction mixture to 40 °C with stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or NMR) until the starting acetamide is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product directly via column chromatography or other suitable methods to isolate the hydroamidation adduct.
References
spectroscopic comparison of 2,2,2-Trifluoro-N,N-dimethylacetamide and N,N-dimethylacetamide
For researchers, scientists, and drug development professionals, a detailed understanding of the physicochemical properties of reagents is paramount. This guide provides a comprehensive spectroscopic comparison of 2,2,2-Trifluoro-N,N-dimethylacetamide and its non-fluorinated analog, N,N-dimethylacetamide. The inclusion of a trifluoromethyl group significantly alters the electronic properties and, consequently, the spectroscopic signatures of the molecule. This comparison, supported by experimental data, will aid in the characterization and differentiation of these two important amides.
Executive Summary
The substitution of three hydrogen atoms with highly electronegative fluorine atoms in this compound induces significant changes in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra when compared to N,N-dimethylacetamide. In NMR spectroscopy, the trifluoromethyl group causes a downfield shift of the adjacent carbonyl carbon and introduces characteristic H-F and C-F couplings. The IR spectrum of the fluorinated compound exhibits strong C-F stretching bands. Mass spectrometry reveals a higher molecular ion peak for the trifluoro-derivative and distinct fragmentation patterns.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and N,N-dimethylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.1 (broad) | s | N-CH₃ |
| N,N-dimethylacetamide | 2.98, 2.92 | s, s | N-CH₃ (due to restricted rotation) |
| 2.08 | s | CO-CH₃ |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~158 (q) | C=O |
| ~117 (q) | CF₃ | |
| ~37 (broad) | N-CH₃ | |
| N,N-dimethylacetamide | 170.2 | C=O |
| 37.9, 35.0 | N-CH₃ | |
| 21.5 | CO-CH₃ |
Table 3: ¹⁹F NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~-70 | CF₃ |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1700 | C=O stretch |
| ~1300-1100 | C-F stretch (strong) | |
| N,N-dimethylacetamide | ~1645 | C=O stretch |
| ~2930 | C-H stretch (sp³) |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 141 | 72 [M-CF₃]⁺, 69 [CF₃]⁺ |
| N,N-dimethylacetamide | 87 | 72 [M-CH₃]⁺, 44 [N(CH₃)₂]⁺, 43 [CH₃CO]⁺ |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the two compounds.
Assessing the Performance of 2,2,2-Trifluoro-N,N-dimethylacetamide in Flow Chemistry: A Comparative Guide
In the landscape of modern pharmaceutical development and fine chemical synthesis, the transition from batch to continuous flow chemistry represents a significant leap forward in efficiency, safety, and control. A critical parameter in the success of flow chemistry processes is the choice of solvent, which profoundly influences reaction kinetics, product purity, and process sustainability. This guide provides a comprehensive assessment of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) as a solvent for flow chemistry, comparing its performance with commonly used aprotic polar solvents: N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).
This comparison is tailored for researchers, scientists, and drug development professionals, offering objective data and experimental insights to inform solvent selection in continuous manufacturing processes.
Data Presentation: A Side-by-Side Look at Key Solvent Properties
The selection of an appropriate solvent in flow chemistry is a multi-faceted decision, balancing physical properties, performance characteristics, and safety considerations. The following tables provide a quantitative comparison of TFDMA with DMF, NMP, and DMSO.
Table 1: Physicochemical Properties of TFDMA and Common Alternatives
| Property | This compound (TFDMA) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C4H6F3NO | C3H7NO | C5H9NO | C2H6OS |
| Molecular Weight ( g/mol ) | 141.09[1] | 73.09 | 99.13 | 78.13 |
| Boiling Point (°C) | 135-137[2] | 153 | 202 | 189 |
| Melting Point (°C) | N/A[3] | -61 | -24 | 18.5 |
| Density (g/cm³ at 20°C) | 1.26[2] | 0.944 | 1.028 | 1.100 |
| Viscosity (cP at 25°C) | Not readily available | 0.8 | 1.65 | 2.0 |
| Refractive Index | 1.36[3] | 1.4305 | 1.4700 | 1.4790 |
| Dielectric Constant | Not readily available | 36.7 | 32.2 | 47.2 |
Table 2: Performance and Safety Comparison in a Flow Chemistry Context
| Feature | This compound (TFDMA) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Solvency | Good for a range of organic compounds, particularly fluorinated molecules. | Excellent for a wide range of organic and inorganic compounds. | High solvency for a broad spectrum of materials. | Exceptional solvency for a wide variety of compounds, including many salts. |
| Thermal Stability | Generally high due to the trifluoromethyl group.[2] | Decomposes over time, releasing dimethylamine.[4] Can be problematic at elevated temperatures. | High thermal stability. | Stable at temperatures below 150°C, with some decomposition at its boiling point. |
| Material Compatibility | Good compatibility with standard reactor materials (e.g., PFA, stainless steel). | Generally compatible, but decomposition products can be corrosive. | Good compatibility with common materials. | Can be aggressive towards some plastics and elastomers at elevated temperatures. |
| Toxicity Profile | Limited data available, but generally considered less toxic than DMF and NMP. | Reproductive toxicity, hepatotoxicity. Listed as a Substance of Very High Concern (SVHC) by REACH. | Reproductive toxicity. Also listed as an SVHC by REACH. | Low toxicity, but can enhance skin penetration of other chemicals. |
| Environmental Impact | Limited data on biodegradability. The presence of fluorine can be a concern for persistence. | Not readily biodegradable, environmental concerns. | Biodegradable, but with aquatic toxicity concerns. | Readily biodegradable. |
| Cost | Higher | Lower | Moderate | Lower |
Experimental Protocols: A Representative Nucleophilic Aromatic Substitution (SNAr) Reaction in Flow
To illustrate the practical application of these solvents in a flow chemistry setting, a detailed experimental protocol for a representative Nucleophilic Aromatic Substitution (SNAr) reaction is provided below. This protocol is designed to be adaptable for each of the four solvents, allowing for a comparative assessment of their performance.
Reaction: Synthesis of 4-(phenylamino)benzonitrile from 4-fluorobenzonitrile and aniline.
Objective: To compare the reaction yield, throughput, and operational stability when using TFDMA, DMF, NMP, and DMSO as the reaction solvent in a continuous flow setup.
Materials:
-
4-fluorobenzonitrile
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
This compound (TFDMA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (for HPLC analysis)
-
Internal standard (e.g., dodecane)
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec, Uniqsis, or similar) equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Heated coil reactor (e.g., 10 mL PFA or stainless steel)
-
Back pressure regulator (BPR)
-
Automated sample collection system
-
-
HPLC system with a UV detector for reaction analysis
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of 4-fluorobenzonitrile in the chosen solvent (TFDMA, DMF, NMP, or DMSO).
-
Solution B: Prepare a 0.22 M solution of aniline and a 0.3 M suspension of finely ground K₂CO₃ in the same solvent as Solution A. Note: Due to the insolubility of K₂CO₃, this solution will be a slurry. Ensure the pumping system is capable of handling slurries or consider using a soluble base if compatible with the reaction.
-
-
Flow Reactor Setup and Operation:
-
Assemble the flow reactor system as shown in the workflow diagram below.
-
Set the reactor temperature to 150 °C.
-
Set the back pressure regulator to 10 bar to ensure the solvents remain in the liquid phase at the operating temperature.
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the heated coil reactor. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting the first sample.
-
Collect samples of the reactor output at regular intervals for analysis.
-
-
Sample Analysis:
-
Quench a known volume of the collected sample with a solution of the internal standard in acetonitrile.
-
Analyze the quenched sample by HPLC to determine the conversion of 4-fluorobenzonitrile and the yield of 4-(phenylamino)benzonitrile.
-
-
Data Comparison:
-
Repeat the experiment for each of the four solvents under identical conditions.
-
Compare the steady-state yields and throughput (mmol/h) for each solvent.
-
Monitor the system for any signs of clogging or pressure fluctuations, particularly when pumping the K₂CO₃ slurry.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous flow SNAr reaction.
Logical Relationship: Solvent Selection Process
Caption: Decision-making process for solvent selection in flow chemistry.
Comparative Analysis and Conclusion
Advantages of TFDMA:
-
Enhanced Thermal Stability: The presence of the trifluoromethyl group generally imparts higher thermal stability compared to DMF, which can decompose at elevated temperatures. This is a significant advantage in flow chemistry where reactions are often run at high temperatures to accelerate reaction rates.
-
Reduced Toxicity Profile: While comprehensive toxicological data is still emerging, TFDMA is anticipated to have a more favorable safety profile than DMF and NMP, both of which are classified as Substances of Very High Concern due to their reproductive toxicity.
-
Unique Solvating Properties: TFDMA's fluorinated nature can offer unique solubility characteristics, potentially improving the solubility of fluorinated reagents and intermediates, which are common in pharmaceutical chemistry.
Disadvantages of TFDMA:
-
Higher Cost: Currently, TFDMA is more expensive than the other solvents, which can be a limiting factor for large-scale manufacturing.
-
Limited Availability of Physical Data: Comprehensive data on properties like viscosity at different temperatures and dielectric constant are not as readily available as for the more established solvents, which can make process modeling more challenging.
-
Potential for Persistence: The carbon-fluorine bond is very strong, which can lead to environmental persistence. The long-term environmental impact of TFDMA requires further investigation.
This compound presents itself as a promising alternative to traditional aprotic polar solvents in flow chemistry, particularly for high-temperature applications and when a more favorable safety profile is a primary concern. Its unique solvating properties may also offer advantages for specific reaction classes, especially those involving fluorinated compounds.
While the higher cost and limited availability of comprehensive physical data are current drawbacks, the increasing focus on green and sustainable chemistry is likely to drive further research and development of TFDMA and other fluorinated solvents. For researchers and drug development professionals, TFDMA warrants consideration as a valuable tool in the expanding toolbox of continuous flow chemistry, offering the potential for safer, more stable, and potentially more efficient chemical processes. As the demand for greener and safer manufacturing processes grows, solvents like TFDMA are poised to play an increasingly important role in the future of the pharmaceutical and fine chemical industries.
References
- 1. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 2. Amide bond formation in flow using water as reaction medium - American Chemical Society [acs.digitellinc.com]
- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
2,2,2-Trifluoro-N,N-dimethylacetamide: A Versatile Fluorinated Amide in Modern Organic Chemistry
A comprehensive review of the applications of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) in organic synthesis, offering a comparative analysis against conventional amide solvents and reagents. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated compounds.
This compound, a fluorinated analog of N,N-dimethylacetamide (DMAc), has emerged as a valuable and versatile compound in organic chemistry. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, render it a powerful solvent and reagent in a variety of chemical transformations. This review provides a comparative guide to the applications of TFDMA, presenting available quantitative data, detailed experimental protocols, and logical workflows to aid researchers in its practical implementation.
Physicochemical Properties and Synthesis
TFDMA is a colorless to pale yellow liquid with a boiling point of 135-137 °C and a density of 1.26 g/cm³.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the amide functionality, enhancing its polarity and thermal stability.[1]
The most common synthetic route to TFDMA involves the acylation of N,N-dimethylacetamide with trifluoroacetic anhydride.[1] This reaction proceeds via a mixed anhydride intermediate.
References
The Strategic Trifecta in Scale-Up Chemistry: A Cost-Benefit Analysis of 2,2,2-Trifluoro-N,N-dimethylacetamide
For researchers, scientists, and drug development professionals navigating the complexities of scaling up chemical reactions, the choice of solvent is a critical decision with far-reaching implications for process efficiency, product quality, and overall cost. While traditional amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have long been the industry standard, 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDA) is emerging as a compelling alternative. This guide provides an objective comparison of TFDA against DMF and DMAc, supported by available data, to inform strategic solvent selection in scale-up reactions.
Executive Summary
This compound (TFDA) presents a unique combination of properties that can offer significant advantages in specific scale-up scenarios. Its high polarity, thermal stability, and the electron-withdrawing nature of the trifluoromethyl group can lead to enhanced reactivity, improved yields, and cleaner reaction profiles for certain transformations. However, the higher cost of TFDA compared to traditional amide solvents necessitates a thorough cost-benefit analysis. This guide will delve into a comparative analysis of these solvents across key performance indicators, cost, and safety, providing the necessary information for an informed decision.
Physicochemical Properties: A Head-to-Head Comparison
The distinct physicochemical properties of TFDA, DMF, and DMAc are foundational to their performance in chemical reactions. A summary of these key properties is presented below.
| Property | This compound (TFDA) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) |
| Molecular Formula | C₄H₆F₃NO | C₃H₇NO | C₄H₉NO |
| Molecular Weight ( g/mol ) | 141.09[1][2] | 73.09 | 87.12 |
| Boiling Point (°C) | 135-137[2] | 153 | 165 |
| Density (g/cm³ at 20°C) | 1.26[2] | 0.944 | 0.937 |
| Polarity (Dielectric Constant) | Higher due to trifluoromethyl group | 36.7 | 37.8 |
| Solubility | Excellent for a wide range of organic and inorganic compounds[3] | Strong solubility for polar and non-polar substances | Similar to DMF, slightly stronger for some polymers |
| Thermal Stability | High | Prone to decomposition | More stable than DMF |
Performance in Key Scale-Up Reactions: A Qualitative Overview
While direct, quantitative head-to-head comparative studies for TFDA against DMF and DMAc in various reaction types are not extensively available in the public domain, the unique properties of TFDA suggest several potential performance benefits in scale-up scenarios.
Amide Bond Formation and Peptide Synthesis:
In amide bond formation, a cornerstone of pharmaceutical synthesis, solvent choice is critical for reaction efficiency and minimizing side reactions. While DMF and DMAc are the conventional solvents, their limitations, such as DMF's tendency to decompose into dimethylamine and formic acid, can lead to impurities. The higher thermal and chemical stability of TFDA can offer a cleaner reaction profile, potentially leading to higher purity of the final active pharmaceutical ingredient (API). Although specific comparative data on yield is scarce, the enhanced polarity and solvating power of TFDA for a wide range of compounds could translate to improved reaction rates and overall yield.
Cross-Coupling Reactions (e.g., Suzuki Coupling):
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the solvent's ability to dissolve reagents and stabilize catalytic intermediates. The higher polarity of TFDA may offer advantages in solubilizing organometallic species and promoting efficient catalysis, which could lead to shorter reaction times and higher yields compared to DMF or DMAc in certain cases.
Cost-Benefit Analysis for Scale-Up
A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the solvent to include factors such as reaction yield, purity, reaction time, and downstream processing costs, including solvent recovery and waste disposal.
| Cost/Benefit Factor | This compound (TFDA) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) |
| Industrial Price (per kg) | High (Specific bulk pricing not readily available, but significantly higher than DMF/DMAc) | ~$0.56 - $1.69 (Varies by region) | ~$2.70 |
| Potential for Higher Yield/Purity | High, due to unique physicochemical properties. | Moderate. | Moderate. |
| Reaction Time | Potentially shorter due to enhanced reactivity. | Standard. | Standard. |
| Solvent Recovery | Potentially more energy-intensive due to higher boiling point than DMF, but similar to DMAc. Specific protocols for fluorinated amides should be considered. | Established recovery protocols exist. | Established recovery protocols exist. |
| Waste Disposal | Requires specialized disposal for fluorinated organic compounds, which can be more costly. | Standard procedures for organic solvent waste. | Standard procedures for organic solvent waste. |
| Safety and Toxicity | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Classified as a Class 2A carcinogen (possibly carcinogenic to humans) and has liver toxicity. | Less toxic than DMF but still poses health risks with prolonged exposure. |
Analysis: The significantly higher upfront cost of TFDA is a major consideration. However, in the context of high-value API synthesis, even a modest increase in yield or a reduction in purification steps due to higher product purity can offset the initial solvent cost. The reduced toxicity of TFDA compared to DMF is another significant benefit, potentially leading to lower costs associated with worker safety measures and environmental compliance.
Experimental Protocols: A Comparative Framework for Amide Coupling
While a specific comparative protocol for TFDA is not available, the following provides a framework for a head-to-head comparison of the three solvents in a representative amide coupling reaction.
Objective: To compare the efficiency of TFDA, DMF, and DMAc as solvents in the HATU-mediated amide coupling of a carboxylic acid and an amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Solvents: TFDA, DMF, DMAc
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve the carboxylic acid (1.0 eq) and amine (1.1 eq) in the respective solvent (TFDA, DMF, or DMAc) to a concentration of 0.1 M.
-
Reagent Addition: To each flask, add DIPEA (2.0 eq) followed by HATU (1.2 eq) at room temperature.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 24h).
-
Work-up: Upon completion, dilute each reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and purity of the amide product from each reaction using ¹H NMR and HPLC.
Visualization of a Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the performance of different solvents in a chemical synthesis, such as the amide coupling protocol described above.
Caption: Comparative workflow for solvent screening in chemical synthesis.
Conclusion and Strategic Recommendations
The selection of a solvent for scale-up reactions is a multi-faceted decision that requires a careful evaluation of cost, performance, and safety.
-
For established processes with satisfactory yields and purity profiles, DMF and DMAc remain economically viable options, with well-understood handling and recovery procedures. However, the significant health and safety concerns associated with DMF should prompt consideration of DMAc or other alternatives.
-
For challenging reactions where yield, purity, or reaction time are suboptimal, this compound (TFDA) emerges as a strong candidate. Its unique properties may unlock improved process efficiency that can justify its higher cost, particularly in the synthesis of high-value active pharmaceutical ingredients. The lower toxicity profile of TFDA compared to DMF is a significant long-term benefit.
-
It is strongly recommended that a small-scale comparative study, as outlined in the experimental protocol, be conducted to generate quantitative data on the performance of TFDA versus traditional solvents for the specific reaction of interest. This data will be crucial for a comprehensive cost-benefit analysis and for making an evidence-based decision on solvent selection for scale-up.
Ultimately, the strategic choice of solvent is a key enabler of efficient, cost-effective, and safe pharmaceutical manufacturing. While traditional solvents have a long-standing role, innovative alternatives like TFDA warrant serious consideration for overcoming the challenges of modern drug development.
References
A Comparative Environmental Impact Assessment: Fluorinated vs. Non-Fluorinated Amide Solvents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection
The selection of solvents in pharmaceutical and chemical research carries significant weight in the overall environmental footprint of a process. Amide solvents, prized for their versatile solvating power, are broadly categorized into non-fluorinated and fluorinated variants. This guide provides an objective comparison of the environmental impact of these two classes, supported by available experimental data and predictive models, to facilitate more sustainable solvent choices in drug development and chemical synthesis.
Key Environmental Impact Metrics: A Comparative Overview
The environmental impact of a solvent is multifaceted. Key metrics for comparison include biodegradability, aquatic toxicity, bioaccumulation potential, and global warming potential (GWP). While extensive experimental data is available for common non-fluorinated amide solvents, a significant data gap exists for their fluorinated counterparts. Consequently, the environmental profile of fluorinated amides is often inferred from the broader class of organofluorine compounds and predictive models.
| Environmental Parameter | Non-Fluorinated Amide Solvents (e.g., DMF, NMP, DMAc) | Fluorinated Amide Solvents (e.g., N,N-Dimethyltrifluoroacetamide) |
| Biodegradability | Generally readily biodegradable to inherently biodegradable.[1][2] | Predicted to be persistent; biodegradation is often slow and incomplete.[1][3] |
| Aquatic Toxicity | Generally low to moderate acute toxicity to aquatic organisms.[4][5] | Predicted to have a wide range of toxicities; some fluorinated compounds are known to be toxic to aquatic life.[2][4][6][7] |
| Bioaccumulation | Low potential for bioaccumulation.[2][4] | Can have a higher potential for bioaccumulation, particularly for perfluorinated compounds.[1] |
| Global Warming Potential (GWP) | Low GWP. | High to very high GWP is a characteristic of many fluorinated compounds.[8][9] |
In-Depth Analysis of Non-Fluorinated Amide Solvents
Commonly used non-fluorinated amide solvents include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc). These solvents are widely employed due to their excellent solvency for a broad range of compounds.
Environmental Profile of Non-Fluorinated Amides
| Solvent | Biodegradability (OECD 301) | Aquatic Toxicity (Daphnia magna, 48h EC50) | Bioaccumulation Potential (log Kow) |
| N,N-Dimethylformamide (DMF) | Readily biodegradable.[6] | 13,100 mg/L[10] | -1.01 |
| N-Methyl-2-pyrrolidone (NMP) | Readily biodegradable.[1][2] | > 1,000 mg/L | -0.38 |
| N,N-Dimethylacetamide (DMAc) | Inherently biodegradable. | > 500 mg/L[10] | -0.77 |
The Environmental Profile of Fluorinated Amide Solvents: A Predictive Approach
Direct experimental data on the environmental impact of specific fluorinated amide solvents is scarce. However, the well-established characteristics of organofluorine compounds provide a basis for a predictive assessment. The strength of the carbon-fluorine bond contributes to their high thermal and chemical stability, which in turn leads to environmental persistence.[11]
Key Environmental Concerns for Fluorinated Compounds:
-
Persistence: Many fluorinated organic compounds are resistant to degradation in the environment.[1][3] While some biodegradation of the non-fluorinated parts of the molecule can occur, the fluorinated portions often remain intact, leading to the formation of persistent metabolites.[1][3]
-
Global Warming Potential (GWP): Fluorinated gases are potent greenhouse gases, with GWPs often thousands of times higher than that of carbon dioxide.[8][9] While the volatility of fluorinated amide solvents varies, any release into the atmosphere can contribute to climate change.
-
Toxicity: The toxicity of fluorinated compounds can vary widely. Some per- and polyfluoroalkyl substances (PFAS) are known to be toxic and bioaccumulative.[2][4][6][7] The potential for fluorinated amide solvents or their degradation products to exhibit similar properties is a significant concern.
Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental properties of chemicals based on their molecular structure. While not a substitute for experimental data, QSAR can provide valuable insights in the absence of tested values. Several QSAR models predict that the introduction of fluorine atoms into organic molecules tends to decrease biodegradability and may increase toxicity.[1][12]
Experimental Protocols for Environmental Impact Assessment
Standardized testing protocols are essential for generating comparable and reliable environmental data. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Ready Biodegradability: OECD 301
This series of tests evaluates the potential for a chemical to be rapidly biodegraded by microorganisms. Common methods include:
-
OECD 301 B: CO2 Evolution Test: Measures the carbon dioxide produced by microbial respiration. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window in a 28-day period.[13]
-
OECD 301 D: Closed Bottle Test: Measures the depletion of dissolved oxygen in a sealed bottle containing the test substance and microorganisms.[1]
-
OECD 301 F: Manometric Respirometry Test: Measures the oxygen consumed by microorganisms in a closed respirometer.[14]
Acute Aquatic Toxicity: OECD 202
This test assesses the short-term toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
-
Procedure: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The primary endpoint is the EC50, which is the concentration of the substance that causes immobilization (inability to swim) in 50% of the daphnids.[2][4][15][16][17][18]
Logical Workflow for Solvent Selection
The selection of an appropriate amide solvent should involve a careful consideration of its performance in the desired application alongside its environmental impact. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A decision-making workflow for amide solvent selection.
Conclusion and Future Outlook
Based on currently available data, non-fluorinated amide solvents such as DMF, NMP, and DMAc present a more favorable environmental profile than their fluorinated counterparts, primarily due to their established biodegradability and lower global warming potential. However, the performance requirements of a specific application may necessitate the use of a fluorinated amide solvent.
The significant data gap for the environmental impact of fluorinated amide solvents highlights a critical area for future research. Generating robust experimental data for this class of compounds according to standardized OECD protocols is essential for accurate risk assessment and the development of greener chemical processes. Researchers and drug development professionals are encouraged to consider the principles of green chemistry in their solvent selection, prioritizing solvents with lower environmental persistence, toxicity, and global warming potential whenever feasible.
References
- 1. Predicting the biodegradation products of perfluorinated chemicals using CATABOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adverse effects of perfluoroalkyl acids on fish and other aquatic organisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. gov.uk [gov.uk]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prediction of the biodegradation of chemicals using OECD QSAR Toolbox software - Khamidulina - Toxicological Review [rjsocmed.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]
- 16. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 17. laboratuar.com [laboratuar.com]
- 18. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoro-N,N-dimethylacetamide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2,2,2-Trifluoro-N,N-dimethylacetamide, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and environmental impact.
This compound is a flammable and hazardous chemical that requires careful handling and disposal. The following procedures are based on information from safety data sheets (SDS) and are intended to provide clear, step-by-step guidance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE) and are aware of the chemical's hazards.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.[1][2]
-
Ventilation: Always handle this chemical under a fume hood or in a well-ventilated area to avoid breathing mists or vapors.[3]
-
Ignition Sources: Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1] Use only non-sparking tools and take precautionary measures against static discharge.[1][4]
-
Emergency Procedures: In case of inhalation, move the person to fresh air.[3] If on skin, immediately take off all contaminated clothing and rinse the skin with water. For eye contact, rinse cautiously with water for several minutes.[3] If exposed or concerned, seek medical advice.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C4H6F3NO | [5] |
| Molecular Weight | 141.09 g/mol | [5] |
| Appearance | Colorless to Almost colorless clear liquid | [4] |
| Purity | >98.0% (GC) | [4] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3][4] Do not let the product enter drains.
Experimental Protocol for Spill Containment and Cleanup:
In the event of a spill, follow these steps for safe containment and cleanup before disposal:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Contain the Spill: Cover drains to prevent the chemical from entering the sewer system.
-
Absorb the Spill: Use an inert, liquid-absorbent material such as Chemizorb®, sand, or diatomite to absorb the spilled chemical.[6]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][3] Use spark-proof tools for collection.[1]
-
Clean the Area: Clean the affected area thoroughly.
-
Decontaminate Clothing: Take off all contaminated clothing immediately and wash it before reuse.[3]
Waste Collection and Storage:
-
Container Selection: Use a suitable, clearly labeled, and closed container for waste collection.[1][3]
-
Storage Location: Store the waste container in a well-ventilated, cool, and dry place, away from heat and ignition sources.[1][4] The storage area should be secure and accessible only to authorized personnel.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
Final Disposal:
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste with a licensed and approved waste disposal company.
-
Provide Documentation: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow Regulations: Ensure that the disposal is carried out in accordance with all local, state, and federal regulations.
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
Personal protective equipment for handling 2,2,2-Trifluoro-N,N-dimethylacetamide
Essential Safety and Handling Guide for 2,2,2-Trifluoro-N,N-dimethylacetamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Summary: this compound is a combustible liquid that is harmful if it comes into contact with skin or is inhaled. It can cause serious eye irritation and may damage fertility or the unborn child. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a fume hood or when vapors/aerosols may be generated.[3] |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] The storage area should be accessible only to authorized personnel.
Handling and Experimental Use
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.
-
Dispensing: When transferring or dispensing the chemical, use caution to avoid splashes and the generation of aerosols.
-
Spill Preparedness: Have a spill kit readily available. In the event of a spill, evacuate the area, and if safe to do so, contain the spill using absorbent materials. Do not let the product enter drains.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[3] Contaminated clothing should be removed and laundered before reuse.[1]
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[3][4] Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
